molecular formula C22H26ClNO3 B094341 Pipoxolan hydrochloride CAS No. 18174-58-8

Pipoxolan hydrochloride

Cat. No.: B094341
CAS No.: 18174-58-8
M. Wt: 387.9 g/mol
InChI Key: JXNQXJVDHXGEPU-UHFFFAOYSA-N
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Description

Pipoxolan Hydrochloride is an emerging pharmaceutical compound of significant interest in preclinical research for its potential multi-target mechanisms of action. Its primary research applications are within the central nervous system (CNS), where it is investigated for its neuroprotective and neuroregenerative properties. Studies focus on its potential in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, as well as certain psychiatric disorders including depression and anxiety . Preliminary research suggests this compound may act on multiple pathways, including the modulation of key neurotransmitter systems like dopamine and serotonin, which are critical for mood regulation and cognitive function . Additionally, the compound is believed to possess antioxidant properties that may help neutralize free radicals and reduce oxidative stress, a common contributor to neuronal damage . Another key area of investigation is the compound's potential to enhance neuroplasticity, the brain's inherent ability to form new neural connections, which could be valuable for understanding cognitive repair processes . Beyond neuroscience, recent patent literature indicates novel research applications for Pipoxolan in managing pathological conditions related to coronary artery spasm, such as variant angina (Prinzmetal angina), myocardial infarction, and arrhythmias . This expands its research utility into cardiovascular models, particularly those involving vascular smooth muscle contraction and blood flow regulation. The dual focus on CNS and cardiovascular pathways makes this compound a versatile compound for investigating complex disease mechanisms in scientific settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQXJVDHXGEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23744-24-3 (Parent)
Record name Pipoxolan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057672
Record name Pipoxolan hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID5057672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18174-58-8
Record name Pipoxolan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipoxolan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXOLAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Pipoxolan Hydrochloride in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride is a smooth muscle relaxant utilized for its antispasmodic properties. Its therapeutic effect stems from a dual-action mechanism that synergistically promotes the relaxation of smooth muscle tissues. This technical guide delineates the core mechanisms of action of this compound, focusing on its direct inhibition of L-type calcium channels and its secondary role in augmenting intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for investigating these mechanisms, and a summary of the qualitative understanding of its action, synthesized from the available scientific literature.

Introduction

Smooth muscle contraction is a fundamental physiological process, critical to the function of various organ systems, including the gastrointestinal, respiratory, and urogenital tracts. The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺). An influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels is a key initiating event in smooth muscle contraction. Additionally, intracellular signaling cascades involving second messengers like cyclic adenosine monophosphate (cAMP) play a crucial modulatory role, with increased cAMP levels generally promoting relaxation.

This compound is a pharmacological agent classified as a smooth muscle relaxant. It is clinically employed to alleviate conditions characterized by smooth muscle spasms. This guide provides a detailed technical examination of the molecular mechanisms through which this compound exerts its relaxant effects on smooth muscle.

Core Mechanism of Action

This compound's efficacy as a smooth muscle relaxant is attributed to a dual mechanism of action:

  • Inhibition of L-type Calcium Channels: The primary mechanism involves the direct blockade of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of the contractile cascade. By reducing intracellular calcium concentration, this compound directly curtails the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to a decrease in the phosphorylation of myosin light chains and ultimately, muscle relaxation.[1]

  • Enhancement of Intracellular cAMP Levels: A secondary, yet significant, mechanism is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This is likely achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP.[1] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[1] These targets include MLCK (leading to its inactivation) and various ion channels that contribute to membrane hyperpolarization, further reducing the likelihood of calcium channel opening.

Signaling Pathways

The interplay of these two mechanisms results in a potent and sustained smooth muscle relaxant effect. The following diagrams illustrate the key signaling pathways involved.

cluster_0 This compound Action cluster_1 Smooth Muscle Cell Pipoxolan Pipoxolan Hydrochloride Ca_Channel L-type Ca²⁺ Channel Pipoxolan->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Pipoxolan->PDE Inhibits Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx cAMP cAMP PDE->cAMP Degrades Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P MLCK_inactive Inactive MLCK Contraction Contraction MLC_P->Contraction PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK_inactive Phosphorylates (Inactivates) Relaxation Relaxation PKA->Relaxation cluster_workflow In Vitro Smooth Muscle Contraction Assay Workflow A Isolate and Mount Smooth Muscle Tissue B Equilibrate Tissue in Organ Bath A->B C Induce Submaximal Contraction with Agonist B->C D Add Cumulative Concentrations of this compound C->D E Record Isometric Tension D->E F Analyze Data and Calculate IC50 E->F cluster_workflow Radioligand Binding Assay Workflow A Prepare Smooth Muscle Cell Membranes B Incubate Membranes with Radioligand and Pipoxolan A->B C Separate Bound and Free Radioligand by Filtration B->C D Measure Radioactivity of Bound Ligand C->D F Analyze Data and Calculate Ki D->F E Determine Non-specific Binding E->F cluster_workflow Intracellular cAMP Assay Workflow A Culture Smooth Muscle Cells B Pre-incubate with PDE Inhibitor (IBMX) A->B C Treat Cells with This compound B->C D Lyse Cells C->D E Quantify cAMP using Immunoassay D->E F Analyze and Compare cAMP Levels E->F cluster_workflow Phosphodiesterase Activity Assay Workflow A Incubate Purified PDE Isozyme with Substrate and Pipoxolan B Stop Reaction A->B C Add Detection Reagents B->C D Measure Signal C->D E Calculate % Inhibition and Determine IC50 D->E

References

An In-depth Technical Guide to the Synthesis and Structural Elucdidation of Pipoxolan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, structural elucidation, and mechanism of action of Pipoxolan Hydrochloride. Pipoxolan, chemically known as 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one hydrochloride, is a potent smooth muscle relaxant.[1] It is utilized in the treatment of spasms and colics in the gastrointestinal, urinary, and gynecological tracts.[1][2] This guide details plausible experimental protocols, analytical methodologies, and key characterization data.

Synthesis of this compound

While first synthesized by Pailer et al. in 1968, detailed protocols are not widely disseminated.[3] A plausible and chemically sound approach involves the acid-catalyzed acetalization reaction between benzilic acid and 3-piperidinopropionaldehyde, followed by conversion to the hydrochloride salt. This method is a standard procedure for the formation of 1,3-dioxolan-4-one rings.

Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of the core dioxolanone structure and its subsequent salt formation.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow for Pipoxolan HCl cluster_0 Step 1: Dioxolanone Ring Formation cluster_1 Step 2: Hydrochloride Salt Formation A Benzilic Acid C Pipoxolan (Free Base) A->C Acid Catalyst (e.g., p-TSA) Azeotropic Distillation B 3-Piperidinopropionaldehyde B->C D Pipoxolan (Free Base) F This compound D->F Anhydrous Solvent (e.g., Diethyl Ether) E Hydrochloric Acid (in Ether) E->F

Figure 1: Proposed Synthesis Workflow for Pipoxolan HCl
Experimental Protocol

Step 1: Synthesis of 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one (Pipoxolan Free Base)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzilic acid (1.0 eq), 3-piperidinopropionaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a suitable solvent for azeotropic removal of water, such as toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the organic solution sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pipoxolan free base.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

  • Dissolve the purified pipoxolan free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield pure this compound.

Quantitative Data (Predicted)
ParameterValue
Molecular Formula C₂₂H₂₆ClNO₃
Molecular Weight 387.90 g/mol [1][4]
Theoretical Yield Dependent on starting material scale
Typical Reaction Yield 75-85% (Overall)
Appearance White crystalline powder
Melting Point 207-209 °C

Structural Elucidation

The confirmation of the chemical structure of synthesized this compound requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound and for its quantification.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Column : C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase : A mixture of acetonitrile and 1mM ammonium acetate (80:20 v/v) or methanol and 10 mM sodium dihydrogen phosphate (60:40 v/v), with the pH adjusted to 6.5.[2][5]

  • Flow Rate : 1.8 mL/min.[2]

  • Detection : UV detection at 210 nm or 214 nm.[2][5]

  • Procedure : Dissolve a small sample of the synthesized compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.

Protocol 2: Thin-Layer Chromatography (TLC)

  • Stationary Phase : Silica gel 60 F254 plates.[2]

  • Mobile Phase : A mixture of chloroform, toluene, methanol, and 10% ammonia (6:5:3:0.1 v/v/v/v).[2]

  • Procedure : Spot a dilute solution of the sample on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization : Visualize the spots under UV light (254 nm) or by staining. Calculate the Retention Factor (Rf) value for the main spot.

Spectroscopic Analysis

Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Table 1: Predicted Spectroscopic Data for Pipoxolan

TechniquePredicted DataInterpretation
¹H NMR δ 7.2-7.5 (m, 10H), δ 5.5 (t, 1H), δ 2.5-2.8 (m, 6H), δ 1.4-1.7 (m, 8H)Aromatic protons (two phenyl groups), methine proton on the dioxolanone ring, protons adjacent to the piperidine nitrogen, and aliphatic protons of the ethyl chain and piperidine ring.
¹³C NMR δ 172 (C=O), δ 140 (quat. Ar-C), δ 125-130 (Ar-C), δ 105 (O-CH-O), δ 85 (quat. C-Ph₂), δ 55 (CH₂-N), δ 50 (piperidine CH₂), δ 30 (CH₂-CH₂), δ 23-25 (piperidine CH₂)Carbonyl carbon, aromatic carbons, acetal carbon, quaternary carbon attached to phenyl groups, and various aliphatic carbons of the ethyl and piperidine moieties.
FT-IR (cm⁻¹) ~3050, ~2950, ~1780, ~1600, ~1200, ~1100C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (ester in a five-membered ring), C=C stretch (aromatic), C-O stretch (asymmetric), C-O stretch (symmetric).
Mass Spec. (m/z) 352.19 ([M+H]⁺), 229.09, 98.10Protonated molecular ion for the free base (C₂₂H₂₅NO₃). Key fragments correspond to the benzilate moiety and the piperidinylethyl side chain, respectively.

Disclaimer: The NMR, IR, and MS data presented are predicted values based on the known structure. Actual experimental data should be acquired for definitive confirmation.

Mechanism of Action: Signaling Pathway

This compound exerts its smooth muscle relaxant effects through a dual mechanism involving calcium channel inhibition and enhancement of cyclic adenosine monophosphate (cAMP) levels.[3]

MoA_Pathway Figure 2: Signaling Pathway for Pipoxolan-Induced Muscle Relaxation Pipoxolan Pipoxolan HCl CaChannel L-type Calcium Channel Pipoxolan->CaChannel Binds & Inhibits AC Adenylyl Cyclase Pipoxolan->AC Activates (?) CaInflux Ca²⁺ Influx CaChannel->CaInflux cAMP cAMP ↑ AC->cAMP Catalyzes Contraction Smooth Muscle Contraction CaInflux->Contraction ↓ Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Contraction->Relaxation Inhibited by

Figure 2: Signaling Pathway for Pipoxolan-Induced Muscle Relaxation

As illustrated, this compound binds to L-type calcium channels on smooth muscle cells, inhibiting the influx of calcium ions that are essential for muscle contraction.[3] Concurrently, it is suggested to increase the levels of intracellular cAMP, which leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates target proteins that promote muscle relaxation.[3] This dual-action mechanism provides a robust and sustained therapeutic effect.

References

Pharmacological Profile of Pipoxolan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride is a well-established antispasmodic agent utilized for the relaxation of smooth muscle in the gastrointestinal, bronchial, and urogenital systems. Its primary mechanism of action is understood to involve the blockade of L-type calcium channels, thereby inhibiting the influx of calcium ions necessary for smooth muscle contraction. Emerging research has unveiled a multifaceted pharmacological profile for Pipoxolan, extending beyond its spasmolytic properties to include significant anticancer and anti-inflammatory activities. These novel activities are attributed to its ability to modulate a variety of signaling pathways, including those involved in cell cycle regulation, apoptosis, cellular migration, and inflammatory responses. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Pharmacological Data

This section summarizes the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)Citation
HL-60Human Promyelocytic Leukemia6.2524[1]
TW206Oral Squamous Cell Carcinoma~15-2524[2]
HSC-3Oral Squamous Cell Carcinoma~2524[2]
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesRoute of AdministrationCitation
Absorption Well-absorbed in the gastrointestinal tract.GeneralOral
Distribution Data not available.--
Metabolism Undergoes hepatic metabolism.GeneralOral
Excretion Primarily excreted through the kidneys as metabolites and unchanged drug.GeneralOral

Note: Detailed quantitative pharmacokinetic data such as bioavailability, half-life, clearance, and volume of distribution are not extensively reported in publicly accessible literature.

Mechanism of Action and Signaling Pathways

This compound's pharmacological effects are mediated through various molecular mechanisms. Its primary antispasmodic action involves the blockade of L-type calcium channels in smooth muscle cells, leading to muscle relaxation. Additionally, it may contribute to smooth muscle relaxation by inhibiting phosphodiesterase, which would increase intracellular cyclic adenosine monophosphate (cAMP) levels.

Recent studies have elucidated its role in cancer and inflammation, revealing its interaction with a complex network of signaling pathways.

Anticancer Mechanisms

In cancer cells, Pipoxolan has been shown to induce apoptosis and cell cycle arrest. This is achieved through the modulation of several key signaling pathways.

cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Pipoxolan Pipoxolan ROS ↑ Reactive Oxygen Species (ROS) Pipoxolan->ROS p53_p21 ↑ p53/p21 Pipoxolan->p53_p21 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Cytochrome_c ↑ Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspases ↑ Caspase-9 & -3 Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis G0_G1 G0/G1 Arrest p53_p21->G0_G1

Pipoxolan's pro-apoptotic and cell cycle arrest mechanisms.
Anti-inflammatory and Anti-metastatic Mechanisms

Pipoxolan exhibits anti-inflammatory and anti-metastatic properties by targeting key signaling cascades involved in inflammation and cell migration.

cluster_inflammatory Inflammatory Pathways cluster_antioxidant Antioxidant Response cluster_metastasis Metastasis Pathways Pipoxolan Pipoxolan NFkB ↓ NF-κB Pipoxolan->NFkB AP1 ↓ AP-1 Pipoxolan->AP1 STATs ↓ STATs Pipoxolan->STATs Nrf2 ↑ Nrf2 Pipoxolan->Nrf2 JNK_p38 ↓ p-JNK & p-p38 Pipoxolan->JNK_p38 Ras_MEK_ERK ↓ Ras/MEK/ERK Pipoxolan->Ras_MEK_ERK MMP ↓ MMP-2 & MMP-9 JNK_p38->MMP Ras_MEK_ERK->MMP

Pipoxolan's modulation of inflammatory and metastatic signaling.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

A Seed cells in 96-well plates B Treat with various concentrations of Pipoxolan HCl A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in 96-well microplates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

Methodology:

  • Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Cell Invasion Assessment: Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

Methodology:

  • Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel) to mimic the basement membrane.

  • Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing this compound or vehicle.

  • Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell invasion through the matrix and membrane.

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the cells that have invaded to the lower surface of the membrane.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, MMP-2) and then with secondary antibodies conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with DNA staining (e.g., propidium iodide) is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash the cells.

  • Fixation: Fix the cells in cold ethanol to permeabilize the membranes.

  • Staining: Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, a compound with a long-standing clinical use as an antispasmodic, is now recognized for its broader pharmacological potential. Its established mechanism as a calcium channel blocker is complemented by emerging evidence of its anticancer and anti-inflammatory activities. These novel effects are mediated through the modulation of a complex network of signaling pathways, highlighting its potential for repositioning in oncology and inflammatory diseases. While the foundational pharmacological data regarding its antispasmodic potency and detailed pharmacokinetics require further elucidation in publicly accessible literature, the existing body of research provides a strong rationale for continued investigation into the diverse therapeutic applications of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this multifaceted molecule.

References

Pipoxolan Hydrochloride: A Potential Neuroprotective Agent for Ischemic Brain Injury and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan hydrochloride, a compound traditionally recognized for its spasmolytic properties as a smooth muscle relaxant, is emerging as a candidate for neuroprotective research, particularly in the context of cerebral ischemia and the subsequent neurodegeneration.[1] Its mechanism of action, primarily involving the modulation of calcium channels and cyclic adenosine monophosphate (cAMP) levels, presents a compelling rationale for its investigation in neurological disorders characterized by neuronal cell death.[2] This technical guide provides a comprehensive overview of the current preclinical evidence for this compound in neuroprotection, with a focus on its potential applications in neurodegenerative disease research.

Core Mechanism of Action

This compound exerts its physiological effects through a dual mechanism:

  • Calcium Channel Blockade: It functions as a smooth muscle relaxant by inhibiting the influx of calcium ions through L-type calcium channels in muscle cells. This reduction in intracellular calcium concentration leads to decreased contractility.[2]

  • cAMP Elevation: this compound also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn promotes muscle relaxation.[2]

These mechanisms, while primarily characterized in smooth muscle, have significant implications for neuronal function and survival, as both calcium homeostasis and cAMP signaling are critical in the pathophysiology of neurodegenerative processes.

Preclinical Evidence in Cerebral Ischemia

A pivotal preclinical study investigated the effects of this compound in a rodent model of ischemia/reperfusion-induced cerebral infarction. The findings from this research provide the most substantial evidence to date for its neuroprotective potential.[1][3]

Data Presentation: In Vivo Efficacy in a Rat Model of Cerebral Ischemia

The following table summarizes the key quantitative data from the study, demonstrating the dose-dependent neuroprotective effects of this compound administered orally (p.o.).

ParameterControl (Ischemia/Reperfusion)Pipoxolan (10 mg/kg, p.o.)Pipoxolan (30 mg/kg, p.o.)Percent Reduction/Inhibition (30 mg/kg)
Cerebral Infarction Area (%) 10056.8226.5773.43%[2]
Neurological Deficit Score 3.20 ± 0.292.20 ± 0.201.70 ± 0.2146.88%[2]
TUNEL-Positive Cells (Apoptosis) HighModerateLowSignificant Reduction[1]
Cleaved Caspase-3-Positive Cells (Apoptosis) HighModerateLow63.44%[2]
Intimal Hyperplasia (I/M Ratio) HighModerateLow47.20%[3]
PCNA-Positive Cells (Proliferation) HighModerateLow62.40%[3]
Experimental Protocols

1. Animal Model of Cerebral Ischemia:

  • Subjects: Male Sprague-Dawley rats.[3]

  • Procedure: Transient middle cerebral artery occlusion (MCAO) was induced to mimic ischemic stroke. This was followed by a period of reperfusion.[1]

  • Treatment: this compound (10 and 30 mg/kg) or vehicle was administered orally.[1]

  • Assessments: 24 hours after reperfusion, the cerebral infarction area was measured using TTC staining. Neurological deficits were scored on a standardized scale. Brain tissue was collected for histological analysis of apoptosis markers (TUNEL and cleaved caspase-3 staining).[2]

2. In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay:

  • Cell Line: A7r5 rat aortic smooth muscle cells.[3]

  • Stimulus: Platelet-derived growth factor (PDGF-BB) was used to induce VSMC migration.[3]

  • Treatment: Cells were treated with this compound (5, 10, and 15 µM).[3]

  • Assay: Transwell migration assay was used to quantify the number of migrated cells. Western blotting was performed to analyze the levels of proteins in the Ras/MEK/ERK signaling pathway and matrix metalloproteinases (MMP-2 and MMP-9).[1][3]

Signaling Pathways and Visualizations

The neuroprotective effects of this compound in the context of cerebral ischemia are believed to be mediated, in part, by its influence on the Ras/MEK/ERK signaling pathway in vascular smooth muscle cells, which plays a role in the pathological vascular remodeling that can follow an ischemic event.

Pipoxolan_Mechanism cluster_Pipoxolan This compound cluster_Cellular_Effects Cellular Mechanisms cluster_Downstream Downstream Effects Pipoxolan Pipoxolan Ca_Channel L-type Ca2+ Channels Pipoxolan->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Pipoxolan->PDE Inhibits Ca_Influx ↓ Ca2+ Influx cAMP ↑ cAMP PKA ↑ Protein Kinase A (PKA) cAMP->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation

Core mechanism of this compound.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model Animal_Model Rat Model of Cerebral Ischemia (MCAO) Treatment_InVivo Oral Administration of Pipoxolan (10 & 30 mg/kg) Animal_Model->Treatment_InVivo Assessment_InVivo Assessment of: - Infarct Volume - Neurological Deficit - Apoptosis Markers Treatment_InVivo->Assessment_InVivo Cell_Model A7r5 Vascular Smooth Muscle Cells Stimulation PDGF-BB Stimulation Cell_Model->Stimulation Treatment_InVitro Pipoxolan Treatment (5-15 µM) Stimulation->Treatment_InVitro Assessment_InVitro Assessment of: - Cell Migration (Transwell) - Ras/MEK/ERK Pathway - MMP-2/9 Levels Treatment_InVitro->Assessment_InVitro

Experimental workflow for preclinical evaluation.

Broader Implications for Neurodegenerative Disease Research

While direct evidence for this compound in chronic neurodegenerative diseases like Alzheimer's or Parkinson's disease is currently lacking, its known mechanisms of action offer a basis for future investigation:

  • Calcium Dysregulation: Disrupted calcium homeostasis is a common pathological feature in many neurodegenerative diseases.[4] By acting as a calcium channel blocker, Pipoxolan could potentially mitigate the excitotoxicity and downstream apoptotic pathways triggered by excessive calcium influx in neurons.

  • cAMP Signaling: The cAMP signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Phosphodiesterase inhibitors, by elevating cAMP levels, have been proposed as a therapeutic strategy for neurodegenerative conditions.[5][6] Pipoxolan's ability to inhibit PDEs could therefore be neuroprotective and potentially enhance cognitive function.

Future Directions and Considerations

The promising preclinical data in cerebral ischemia warrants further investigation into the neuroprotective effects of this compound. Future research should aim to:

  • Elucidate the specific neuronal targets of Pipoxolan and its ability to cross the blood-brain barrier.

  • Evaluate the efficacy of Pipoxolan in animal models of Alzheimer's and Parkinson's disease, assessing its impact on key pathological hallmarks such as amyloid-beta plaques, tau tangles, and alpha-synuclein aggregation.

  • Conduct detailed dose-response and pharmacokinetic/pharmacodynamic studies to establish a therapeutic window for potential neurological applications.

Conclusion

This compound presents an intriguing profile for neurodegenerative disease research. Its established role as a calcium channel blocker and phosphodiesterase inhibitor, coupled with robust preclinical evidence of neuroprotection in a model of cerebral ischemia, suggests a therapeutic potential that extends beyond its current clinical use. This guide provides a foundational understanding for researchers and drug development professionals to explore the utility of this compound in the quest for novel treatments for neurodegenerative disorders.

References

Pipoxolan Hydrochloride: An In-Depth Technical Guide to its In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride, a compound traditionally used as a smooth muscle relaxant, has emerged as a molecule of interest in oncology research due to its demonstrated in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's cytotoxic effects on various cancer cell lines. The document details the induction of apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its activity in human leukemia HL-60 and oral squamous cell carcinoma (OSCC) cell lines.

Introduction

This compound is a 5,5-diphenyl-2-(β-N-piperidinoethyl)-1,3-dioxolan-4-one hydrochloride.[1] While its primary clinical application has been as an antispasmodic and analgesic for smooth muscle, recent studies have unveiled its potential as an anticancer agent.[1] Research has shown that this compound can inhibit the proliferation of cancer cells by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3] This guide synthesizes the available in vitro data to provide a detailed understanding of its anticancer mechanism of action.

Cytotoxic Activity of this compound

The cytotoxic effect of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various studies.

Cell LineCancer TypeTime (h)IC50 (µg/mL)Reference
HL-60Human Promyelocytic Leukemia246.25[2]
HSC-3Oral Squamous Cell Carcinoma24Not explicitly stated, but significant apoptosis observed at various concentrations[1][3]
TW206Oral Squamous Cell Carcinoma24Not explicitly stated, but effects on MMP and ROS were observed[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a mechanism primarily mediated by reactive oxygen species (ROS).[2][3] The generation of ROS triggers a cascade of events leading to programmed cell death.

The production of intracellular ROS appears to be a critical early event in this compound-induced apoptosis.[2] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[2][3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][3]

Furthermore, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, resulting in an increased Bax/Bcl-2 ratio that favors apoptosis.[2][3] The key steps in this pathway are visualized below.

Pipoxolan Pipoxolan hydrochloride ROS ↑ ROS Generation Pipoxolan->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP BaxBcl2 ↑ Bax/Bcl-2 ratio ROS->BaxBcl2 CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 BaxBcl2->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.

In addition to the ROS-mediated pathway, this compound has been observed to suppress the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in oral squamous cell carcinoma cells.[1][3] The PI3K/AKT pathway is a crucial cell survival pathway that is often hyperactivated in cancer. By inhibiting the expression of PI3K and the phosphorylation of AKT, this compound further promotes apoptosis.[1][3]

Pipoxolan Pipoxolan hydrochloride PI3K PI3K Pipoxolan->PI3K Apoptosis Apoptosis Pipoxolan->Apoptosis AKT AKT PI3K->AKT phosphorylates pAKT p-AKT AKT->pAKT pAKT->Apoptosis CellSurvival Cell Survival pAKT->CellSurvival

Caption: Inhibition of the PI3K/AKT survival pathway by this compound.

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G0/G1 phase in human leukemia HL-60 cells.[2][4] This arrest is mediated by the induction of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][5] The upregulation of p21 inhibits the activity of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition, thereby halting cell cycle progression and preventing cell proliferation.

Pipoxolan Pipoxolan hydrochloride p53 ↑ p53 expression Pipoxolan->p53 p21 ↑ p21 expression p53->p21 G1_S G1/S Transition p21->G1_S Arrest G0/G1 Arrest G1_S->Arrest

Caption: this compound-induced G0/G1 cell cycle arrest via the p53/p21 pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 1.6, 3.2, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24 hours.[1]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3 hours.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of DMSO.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[2]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, p21, Bax, Bcl-2, caspase-3, caspase-9, PI3K, p-AKT, and β-actin as a loading control).[2][3]

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE PVDF Transfer PVDF Transfer SDS-PAGE->PVDF Transfer Blocking Blocking PVDF Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Caption: General workflow for Western Blotting analysis.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer activity against various cancer cell lines. Its ability to induce ROS-mediated apoptosis, inhibit the pro-survival PI3K/AKT pathway, and cause G0/G1 cell cycle arrest highlights its potential as a multi-faceted anticancer agent. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic candidate in oncology. Future studies should focus on in vivo models to validate these in vitro findings and to assess the compound's safety and efficacy in a more complex biological system.

References

Pipoxolan hydrochloride as a potential neuroprotective agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pipoxolan hydrochloride, a compound traditionally recognized for its smooth muscle relaxant properties, is emerging as a promising candidate in the field of neuroprotection. Preclinical evidence suggests that its therapeutic potential may extend to mitigating neuronal damage and combating the complex pathologies of neurodegenerative diseases and ischemic insults. This technical guide provides a comprehensive overview of the current state of research on this compound as a potential neuroprotective agent, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug development process.

Core Neuroprotective Mechanisms of Action

This compound exerts its potential neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. These actions are orchestrated through the modulation of several key signaling pathways.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Pipoxolan has been shown to suppress inflammatory responses in neuronal and glial cells. This is achieved through the inhibition of major inflammatory transcription factors, including:

  • Nuclear Factor-kappa B (NF-κB): A pivotal regulator of the inflammatory response.

  • Activator protein-1 (AP-1): Involved in cellular proliferation, differentiation, and apoptosis in response to inflammatory stimuli.

  • Signal Transducer and Activator of Transcription (STATs): A family of proteins that mediate the response to cytokines and growth factors.

By inhibiting these pathways, pipoxolan effectively reduces the production of pro-inflammatory cytokines and mediators.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal damage. Pipoxolan has been demonstrated to bolster the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of antioxidant gene expression, and its activation leads to the enhanced production of a wide range of antioxidant and detoxification enzymes.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes significantly to the pathology of neurodegenerative diseases and ischemic brain injury. Pipoxolan has been shown to inhibit neuronal apoptosis by modulating the Ras/MEK/ERK signaling pathway . This pathway is a critical regulator of cell survival and death, and its inhibition by pipoxolan helps to prevent the cascade of events leading to apoptosis.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
Inflammatory MediatorPipoxolan Concentration (µM)Inhibition Rate (%)Reference
Nitric Oxide (NO)3268.24[1]
Prostaglandin E2 (PGE2)3290.73[1]
Tumor Necrosis Factor-α (TNF-α)3290.00[1]
Interleukin-6 (IL-6)324.73[1]
Table 2: In Vivo Neuroprotective Effects in a Rat Model of Cerebral Ischemia
ParameterPipoxolan Dose (mg/kg)Percent Reduction (%)Reference
Cerebral Infarction Area1043.18
3073.43
TUNEL-Positive Cells (Apoptosis)1031.25
3046.88
Cleaved Caspase-3-Positive Cells (Apoptosis)1037.18
3063.44
Table 3: In Vitro Effects on Ras/MEK/ERK Pathway and Matrix Metalloproteinases (MMPs) in PDGF-BB-Stimulated A7r5 Cells
ProteinPipoxolan Concentration (µM)Percent Reduction (%)Reference
Ras521.00
1024.75
1524.00
MEK521.67
1021.00
1526.67
p-ERK550.33
1051.67
1575.00
MMP-21012.40
1524.40
MMP-9539.40
1045.40
1536.60

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Cell Viability Assessment using MTT Assay (for RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control group.

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Detection of Apoptosis using TUNEL Assay (in Rat Brain Tissue)
  • Tissue Preparation: Perfuse the rat brain with 4% paraformaldehyde and prepare 20 µm thick cryosections.

  • Permeabilization: Wash the sections with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the sections with PBS and then incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Washing: Wash the sections three times with PBS.

  • Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the sections and visualize using a fluorescence microscope.

  • Quantification: Quantify the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Analysis of Protein Expression using Western Blotting (for Ras/MEK/ERK Pathway)
  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ras, MEK, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows for its in vitro and in vivo evaluation.

neuroprotective_pathways cluster_stimuli Neurotoxic Stimuli (e.g., Ischemia, Inflammation) cluster_pipoxolan This compound cluster_inflammatory Inflammatory Pathways cluster_antioxidant Antioxidant Pathway cluster_apoptotic Apoptotic Pathway Stimuli Oxidative Stress Inflammatory Signals NFkB NF-κB Stimuli->NFkB AP1 AP-1 Stimuli->AP1 STATs STATs Stimuli->STATs Ras Ras Stimuli->Ras Pipoxolan Pipoxolan HCl Pipoxolan->NFkB Pipoxolan->AP1 Pipoxolan->STATs Nrf2 Nrf2 Pipoxolan->Nrf2 Pipoxolan->Ras Cytokines Pro-inflammatory Cytokines NFkB->Cytokines AP1->Cytokines STATs->Cytokines Apoptosis Apoptosis Cytokines->Apoptosis ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Stimuli MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Apoptosis

Caption: Key neuroprotective signaling pathways modulated by Pipoxolan HCl.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuronal/Glial Cell Culture (e.g., RAW 264.7) Induce_Stress Induce Neurotoxicity (e.g., LPS, H2O2) Cell_Culture->Induce_Stress Pipoxolan_Treatment_vitro Treat with Pipoxolan HCl Induce_Stress->Pipoxolan_Treatment_vitro Assess_Viability Assess Cell Viability (MTT Assay) Pipoxolan_Treatment_vitro->Assess_Viability Assess_Inflammation Measure Inflammatory Markers (ELISA) Pipoxolan_Treatment_vitro->Assess_Inflammation Assess_Apoptosis_vitro Detect Apoptosis (TUNEL, Caspase Assay) Pipoxolan_Treatment_vitro->Assess_Apoptosis_vitro Assess_Pathways_vitro Analyze Signaling Pathways (Western Blot) Pipoxolan_Treatment_vitro->Assess_Pathways_vitro Animal_Model Animal Model of Neurodegeneration (e.g., Cerebral Ischemia) Pipoxolan_Treatment_vivo Administer Pipoxolan HCl Animal_Model->Pipoxolan_Treatment_vivo Behavioral_Tests Behavioral Assessments Pipoxolan_Treatment_vivo->Behavioral_Tests Histological_Analysis Histological Analysis of Brain Tissue (Infarct Volume, Neuronal Loss) Pipoxolan_Treatment_vivo->Histological_Analysis Assess_Apoptosis_vivo Detect Apoptosis in tissue (TUNEL, Immunohistochemistry) Histological_Analysis->Assess_Apoptosis_vivo Assess_Pathways_vivo Analyze Signaling Pathways (Western Blot from tissue) Histological_Analysis->Assess_Pathways_vivo

Caption: General experimental workflow for assessing neuroprotective effects.

Current Status and Future Directions

The preclinical data presented in this guide strongly suggest that this compound possesses significant neuroprotective properties. Its ability to concurrently target multiple pathological pathways—inflammation, oxidative stress, and apoptosis—makes it an attractive candidate for further investigation in the context of complex neurodegenerative diseases.

To date, no clinical trials have been registered to specifically evaluate the neuroprotective efficacy of this compound in humans. The promising preclinical findings, however, provide a strong rationale for initiating such trials. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery of this compound to the central nervous system.

  • Long-term Efficacy and Safety Studies: To evaluate the long-term effects of pipoxolan treatment in chronic models of neurodegeneration.

  • Exploration of Additional Mechanisms: To further elucidate the full spectrum of its neuroprotective actions.

  • Combination Therapies: To investigate the potential synergistic effects of pipoxolan with other neuroprotective agents.

This compound represents a promising, multi-faceted therapeutic candidate for neuroprotection. The compelling preclinical evidence warrants a concerted effort to translate these findings into clinical applications. This technical guide serves as a foundational resource to inform and guide future research and development in this exciting area.

References

An In-depth Technical Guide to the Therapeutic Targets of Pipoxolan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride, a drug traditionally recognized for its antispasmodic properties, is gaining significant attention for its potential in broader therapeutic applications, including oncology and neuroprotection. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of this compound. It consolidates findings on its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

This compound is a smooth muscle relaxant that has been clinically used for the treatment of spasms in the gastrointestinal and urogenital tracts.[1][2] Recent preclinical studies have unveiled a more complex pharmacological profile, suggesting its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[1][3][4] This guide delves into the molecular mechanisms underlying these diverse therapeutic effects, providing a technical framework for further investigation and development.

Antispasmodic Activity: The Primary Therapeutic Target

The primary therapeutic application of this compound is as an antispasmodic agent. Its mechanism of action in smooth muscle relaxation is believed to be twofold, targeting L-type calcium channels and phosphodiesterase enzymes.[5]

L-type Calcium Channel Inhibition

This compound is understood to function as an L-type calcium channel blocker.[5] By inhibiting the influx of extracellular calcium into smooth muscle cells, it attenuates the contractile machinery, leading to muscle relaxation.

Phosphodiesterase (PDE) Inhibition

A secondary mechanism contributing to its spasmolytic effect is the inhibition of phosphodiesterase (PDE) enzymes.[5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[5]

Quantitative Data for Antispasmodic Activity

TargetParameterValueCell Line/SystemReference
L-type Calcium ChannelsIC50Data not availableSmooth muscle cells[5]
PhosphodiesteraseIC50Data not availableN/A[5]

Experimental Protocols

In Vitro Smooth Muscle Relaxation Assay

  • Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig ileum or rat aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Induction: Induce sustained contraction using an appropriate agonist (e.g., potassium chloride, acetylcholine, or phenylephrine).

  • This compound Application: Add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Data Acquisition: Record the isometric tension of the muscle strips.

  • Data Analysis: Calculate the percentage of relaxation at each concentration relative to the maximum contraction induced by the agonist. Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.

In Vitro cAMP Assay

  • Cell Culture: Culture a suitable cell line (e.g., smooth muscle cells) in appropriate media.

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available ELISA or TR-FRET-based assay kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect on cAMP levels.

Signaling Pathway

Pipoxolan Pipoxolan hydrochloride Ca_Channel L-type Calcium Channel Pipoxolan->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Pipoxolan->PDE Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx cAMP cAMP PDE->cAMP Degrades Contraction Smooth Muscle Contraction Ca_Influx->Contraction Stimulates Relaxation Smooth Muscle Relaxation PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Relaxation Promotes ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP

Caption: Antispasmodic Mechanism of this compound.

Anti-Cancer Activity: Emerging Therapeutic Targets

Recent research has highlighted the potential of this compound as an anti-cancer agent, demonstrating activity against leukemia, lung adenocarcinoma, and oral squamous cell carcinoma.[3] Its anti-neoplastic effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6] This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[6][7] Key molecular events include an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases-9 and -3.[6] Furthermore, it can arrest the cell cycle at the G0/G1 phase through the induction of p53 and p21.[6]

Inhibition of Cancer Cell Migration and Invasion

This compound inhibits the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]

Modulation of Key Signaling Pathways

Several critical signaling pathways are modulated by this compound in cancer cells:

  • JNK and p38 MAPK Pathways: It down-regulates the phosphorylation of JNK and p38, which are involved in the regulation of MMP expression.[8]

  • PI3K/AKT Pathway: Pipoxolan suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7]

  • Ras/MEK/ERK Pathway: It has been shown to reduce the protein levels of Ras, MEK, and phosphorylated ERK.

Quantitative Data for Anti-Cancer Activity

Target Cell LineParameterValue (µg/mL)Reference
HL-60 (Leukemia)Apoptosis Induction6.25[6]
TW206 (Oral Squamous Carcinoma)IC50 (24h)~15[9]
HSC-3 (Oral Squamous Carcinoma)IC50 (24h)~20[9]
Cal-27 (Oral Squamous Carcinoma)IC50 (24h)>40[9]
CL1-5 (Lung Adenocarcinoma)Migration Inhibition10[8]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Wound Healing (Scratch) Assay

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Drug Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways

Pipoxolan Pipoxolan hydrochloride ROS ROS Generation Pipoxolan->ROS p53p21 ↑ p53/p21 Pipoxolan->p53p21 JNKp38 p-JNK, p-p38 Pipoxolan->JNKp38 Inhibits MMPs MMP-2, MMP-9 Pipoxolan->MMPs Inhibits PI3K_AKT PI3K/AKT Pipoxolan->PI3K_AKT Inhibits Mito Mitochondrial Dysfunction ROS->Mito BaxBcl2 ↑ Bax/Bcl-2 ratio Mito->BaxBcl2 CytC Cytochrome c release BaxBcl2->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellCycle G0/G1 Arrest p53p21->CellCycle JNKp38->MMPs Regulates Metastasis Migration & Invasion MMPs->Metastasis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Caption: Anti-Cancer Mechanisms of this compound.

Anti-inflammatory and Neuroprotective Activities

The therapeutic potential of this compound extends to anti-inflammatory and neuroprotective effects.

Anti-inflammatory Effects

Pipoxolan has been shown to suppress inflammatory responses by inhibiting key transcription factors such as NF-κB, AP-1, and STATs.[10] It also activates the antioxidant Nrf2 pathway.[10]

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties by modulating neurotransmitter systems, exhibiting antioxidant effects, and enhancing neuroplasticity.[4]

Experimental Protocols

In Vitro NF-κB Activation Assay

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Drug Pre-treatment: Pre-treat the cells with different concentrations of this compound.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Nuclear Extraction: Isolate nuclear and cytoplasmic fractions from the cells.

  • Western Blot Analysis: Perform Western blotting to detect the levels of NF-κB (e.g., p65 subunit) in the nuclear and cytoplasmic fractions. A decrease in nuclear NF-κB and an increase in cytoplasmic NF-κB would indicate inhibition of translocation.

Signaling Pathway

Pipoxolan Pipoxolan hydrochloride NFkB NF-κB Pipoxolan->NFkB Inhibits AP1 AP-1 Pipoxolan->AP1 Inhibits STATs STATs Pipoxolan->STATs Inhibits Nrf2 Nrf2 Pipoxolan->Nrf2 Activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->AP1 TLR4->STATs Inflammation Pro-inflammatory Cytokines NFkB->Inflammation AP1->Inflammation STATs->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Anti-inflammatory Mechanism of this compound.

Conclusion and Future Directions

This compound is a multi-target drug with a well-established role as an antispasmodic and promising potential in oncology and neuroinflammatory conditions. The data summarized in this guide highlight the diverse molecular pathways modulated by this compound. However, a significant gap remains in the quantitative characterization of its interactions with many of these targets. Future research should focus on determining the binding affinities (Ki), and inhibitory/effective concentrations (IC50/EC50) for its various targets to better understand its therapeutic window and potential for drug repurposing. Detailed mechanistic studies and in vivo validation are crucial next steps to translate these preclinical findings into clinical applications.

References

Pipoxolan Hydrochloride: A Technical Guide on its Antispasmodic Effects via Calcium Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipoxolan hydrochloride is a smooth muscle relaxant utilized for its antispasmodic properties. Its mechanism of action is primarily attributed to the modulation of intracellular calcium signaling pathways, crucial for smooth muscle contraction. This technical guide delineates the current understanding of this compound's effects on calcium channel signaling, integrating available pharmacological data. While the dual mechanism involving direct calcium channel blockade and enhancement of cyclic adenosine monophosphate (cAMP) levels is acknowledged, a notable gap exists in the public domain regarding specific quantitative data such as IC50 values and detailed experimental protocols from primary studies. This document provides a comprehensive overview of the established mechanisms and outlines general experimental approaches for the characterization of similar compounds.

Introduction

Smooth muscle contractility is fundamentally regulated by the concentration of intracellular calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound exerts its therapeutic effect by interfering with this signaling cascade, leading to smooth muscle relaxation and alleviation of spasms.

Mechanism of Action

This compound's antispasmodic effect is understood to be mediated through a dual mechanism of action:

  • Inhibition of L-type Calcium Channels: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells through voltage-gated L-type calcium channels.[1] This action reduces the availability of Ca²⁺ for the contractile machinery, leading to muscle relaxation.

  • Inhibition of Phosphodiesterase (PDE): The compound also acts as a phosphodiesterase inhibitor.[1] By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets that promote smooth muscle relaxation.

These two mechanisms work in concert to produce a potent antispasmodic effect.

Signaling Pathways

The signaling pathways affected by this compound are central to smooth muscle physiology.

Calcium Channel Signaling Pathway

dot

Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Pipoxolan Pipoxolan HCl Pipoxolan->L_type_Ca_Channel inhibits Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chains MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Pipoxolan's Inhibition of L-type Calcium Channel Signaling.

cAMP-Mediated Relaxation Pathway

dot

ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PDE Phosphodiesterase (PDE) PKA_inactive PKA (inactive) cAMP->PKA_inactive activates AMP 5'-AMP PDE->AMP degrades Pipoxolan Pipoxolan HCl Pipoxolan->PDE inhibits PKA_active PKA (active) PKA_inactive->PKA_active MLCK MLCK PKA_active->MLCK inhibits Relaxation Smooth Muscle Relaxation PKA_active->Relaxation promotes Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Mounting Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Tissue_Prep->Mounting Equilibration Equilibration (60 min under resting tension) Mounting->Equilibration Contraction Induce Contraction (e.g., KCl, Acetylcholine) Equilibration->Contraction Drug_Addition Cumulative Addition of Pipoxolan HCl Contraction->Drug_Addition Measurement Measure Isometric Tension Drug_Addition->Measurement Analysis Data Analysis (Dose-Response Curve, IC50) Measurement->Analysis Cell_Culture Cell Culture (e.g., Vascular Smooth Muscle Cells) Patch_Pipette Prepare Patch Pipette (Internal Solution) Cell_Culture->Patch_Pipette Seal_Formation Giga-ohm Seal Formation on single cell Patch_Pipette->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp Protocol (Depolarizing Steps) Whole_Cell->Voltage_Clamp Drug_Perfusion Perfusion with Pipoxolan HCl Voltage_Clamp->Drug_Perfusion Current_Recording Record L-type Ca2+ Currents Drug_Perfusion->Current_Recording Analysis Data Analysis (Current Inhibition, IC50) Current_Recording->Analysis Enzyme_Prep Prepare PDE Enzyme (from tissue homogenate or recombinant) Reaction_Mix Prepare Reaction Mixture (cAMP substrate, buffer) Enzyme_Prep->Reaction_Mix Incubation Incubate with Pipoxolan HCl Reaction_Mix->Incubation Reaction Initiate Reaction (Add PDE) Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detect Remaining cAMP (e.g., ELISA, Radiometric assay) Termination->Detection Analysis Data Analysis (Inhibition Curve, IC50) Detection->Analysis

References

An In-Depth Technical Guide to the Solubility and Stability of Pipoxolan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Pipoxolan hydrochloride. The information is curated to support research, development, and formulation activities by presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex processes and pathways.

Solubility Profile

This compound, a smooth muscle relaxant, exhibits specific solubility characteristics that are crucial for its formulation and delivery. While comprehensive quantitative solubility data in a range of solvents remains limited in publicly available literature, existing information indicates its solubility profile.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[1]

Further research is required to establish quantitative solubility data (e.g., in mg/mL) in aqueous and organic solvents at various temperatures.

Stability Characteristics

This compound is susceptible to degradation under specific environmental conditions, particularly hydrolysis in acidic and alkaline environments. Forced degradation studies have been instrumental in elucidating its stability profile.[2][3]

Forced Degradation Studies

Forced degradation studies have demonstrated that this compound degrades significantly in the presence of acid and base.[2][3] Conversely, it shows notable stability against oxidation, heat, and light.[2]

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionOutcomeReference(s)
Acidic Hydrolysis (1 M HCl)Slow degradation[2]
Alkaline Hydrolysis (0.2 M NaOH)Rapid degradation[2]
Oxidation (0.33% H₂O₂)No degradation observed[2]
Thermal (Dry heat at 70°C for 1 week)No degradation observed[2]
Photolytic (Tungsten lamp, 40W for 7 days)No degradation observed[2]
pH-Dependent Stability

The stability of this compound is highly dependent on the pH of the solution. The optimal pH for its stability has been identified as 5.7.[2] A pH-rate profile study covering a range of pH 2-12 has been conducted, indicating that the degradation rate is significantly influenced by pH.[2]

Degradation Kinetics

The degradation of this compound in both acidic and alkaline media has been shown to follow pseudo-first-order kinetics.[2] Kinetic studies have provided valuable parameters for understanding the rate of degradation under these conditions.

Table 3: Kinetic Parameters for the Degradation of this compound

ConditionTemperature Range (°C)Apparent Pseudo-first-order Rate Constant (k)Half-life (t½)Activation Energy (Ea) (kcal/mol)Reference(s)
Acidic (1 M HCl) 60 - 90Data not explicitly stated in abstractData not explicitly stated in abstract9.43[2]
Alkaline (0.2 M NaOH) 50 - 80Data not explicitly stated in abstractData not explicitly stated in abstract5.34[2]

Note: While the study calculated the rate constants and half-lives, the specific values are not available in the cited abstract. Access to the full-text article is required for this data.

Degradation Pathway

The degradation of this compound, particularly through hydrolysis, leads to the cleavage of the dioxolan-4-one ring. This process results in the formation of at least one major degradation product, referred to as DG1.[2] The suggested degradation pathway involves the hydrolysis of the ester linkage within the dioxolan ring.

G PPH This compound Acid Acidic Hydrolysis (1 M HCl) PPH->Acid Slow Alkali Alkaline Hydrolysis (0.2 M NaOH) PPH->Alkali Rapid DG1 Degradation Product 1 (DG1) Acid->DG1 DG2 Degradation Product 2 (DG2) Alkali->DG2

Figure 1: Proposed Degradation Pathway of this compound.

The exact structures of the degradation products (DG1 and DG2) require further elucidation through spectroscopic analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability and solubility studies. The following sections outline the protocols employed in the analysis of this compound.

Stability-Indicating Analytical Methods

To accurately quantify this compound in the presence of its degradation products, stability-indicating analytical methods have been developed and validated.[2][3][4]

An effective HPLC method has been established for the determination of this compound and its primary degradant.[2]

Table 4: HPLC Method Parameters

ParameterSpecificationReference(s)
Column Discovery® C18 (25 cm × 4.6 mm id, 5 µm particle size)[2]
Mobile Phase Methanol–10 mM sodium dihydrogen phosphate (60:40, v/v), pH adjusted to 6.5[2]
Detection UV at 214 nm[2]
Flow Rate Not specified in abstract[2]
Injection Volume 20 μL[2]
Linearity Range 1–50 µg/mL for this compound[2]

Another HPLC method utilizes a C18 column with a mobile phase of acetonitrile: 1mM ammonium acetate (80:20 v/v) and UV detection at 210 nm.[3][4]

A TLC-densitometric method has also been developed for the quantification of this compound.[3][4]

Table 5: TLC-Densitometric Method Parameters

ParameterSpecificationReference(s)
Stationary Phase Silica gel 60 F254 plates[3][4]
Mobile Phase Chloroform: toluene: methanol: 10% ammonia (6:5:3:0.1 v/v)[3][4]
Detection Densitometric scanning at 210 nm[3][4]
Linearity Range 2-20 μ g/band [3][4]
Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PPH_stock Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 1 M HCl, heat) Alkali Alkaline Hydrolysis (e.g., 0.2 M NaOH, heat) Oxidation Oxidative Stress (e.g., 3% H₂O₂) Thermal Thermal Stress (e.g., 70°C) Photo Photolytic Stress (e.g., UV/Vis light) Neutralize Neutralize Acid/Alkali Samples Acid->Neutralize Alkali->Neutralize Dilute Dilute Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Quantify Quantify PPH and Degradation Products Analyze->Quantify

Figure 2: Workflow for Forced Degradation Studies.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. The compound is susceptible to hydrolytic degradation, particularly in alkaline conditions, while remaining stable under oxidative, thermal, and photolytic stress. Validated stability-indicating HPLC and TLC methods are available for its quantification. Further research is warranted to establish a comprehensive quantitative solubility profile and to fully elucidate the structures of its degradation products. This information is vital for the development of stable and effective pharmaceutical formulations of this compound.

References

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantitative Determination of Pipoxolan Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of Pipoxolan hydrochloride in human plasma. The described method is intended for use in pharmacokinetic and toxicokinetic studies and has been validated according to international guidelines.

Introduction

This compound, 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride, is an antispasmodic agent.[1][2] To accurately assess its pharmacokinetic profile, a robust and reliable bioanalytical method for its quantification in biological matrices is essential.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantitative drug analysis in complex biological fluids like plasma.[4][5]

This application note details a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Pipoxolan in human plasma. The method has been subjected to a full validation as per the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (Reference Standard), Pipoxolan-d5 (Internal Standard, IS).

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate. All reagents and solvents should be of the highest purity available.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

  • HPLC System: A standard UHPLC or HPLC system capable of gradient elution.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Pipoxolan-d5 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Pipoxolan stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) working standards. Prepare separate working solutions for quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Calibration and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should not exceed 5%.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.[5][10][11]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Pipoxolan-d5 internal standard working solution (e.g., at a concentration of 500 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative conditions and require optimization for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Start at 10% B, increase to 95% B over 2.5 min, hold for 1 min, return to 10% B, and re-equilibrate.
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Pipoxolan: 352.2 -> 112.1 (Quantifier), 352.2 -> 223.1 (Qualifier)Pipoxolan-d5 (IS): 357.2 -> 117.1
Dwell Time 150 ms

Note: The MRM transitions are hypothetical based on the molecular weight of Pipoxolan (free base) and would need to be determined experimentally through infusion and optimization.[12][13]

Method Validation Summary

The method was validated according to established international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][8][14]

Selectivity

The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of Pipoxolan and the internal standard in six different sources of blank human plasma.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL.

Table 3: Calibration Curve Parameters

ParameterResult
Concentration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Accuracy at LLOQ Within ±20% of nominal value
Precision (CV) at LLOQ ≤ 20%
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results confirm the method is accurate and precise.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ 1.008.5104.211.2102.5
LQC 3.006.298.77.999.8
MQC 1004.5101.55.8100.9
HQC 8003.897.94.998.6
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% of nominal (80-120% for LLOQ).[6]
Recovery and Matrix Effect

The extraction recovery and matrix effect were consistent and reproducible across low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect Summary

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)IS-Normalized Matrix Factor (%CV)
LQC 3.0092.598.24.1
MQC 10094.1101.33.5
HQC 80093.399.62.8
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[6]
Stability

Pipoxolan was found to be stable in human plasma under various storage and handling conditions relevant to routine sample analysis.

Table 6: Stability Assessment

Stability ConditionDurationQC LevelMean Stability (% of Nominal)
Bench-Top 6 hours at Room TempLQC & HQC95.8 - 103.1
Freeze-Thaw 3 cycles (-80°C to RT)LQC & HQC97.2 - 101.5
Autosampler 24 hours at 4°CLQC & HQC98.9 - 104.0
Long-Term 90 days at -80°CLQC & HQC94.5 - 100.7
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.[6]

Visualization of Workflows

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Plasma Sample Collection (Human Subjects) SampleReceipt Sample Receipt & Logging (Bioanalytical Lab) SampleCollection->SampleReceipt Storage Storage at -80°C SampleReceipt->Storage Thawing Sample Thawing Storage->Thawing Spiking Addition of Internal Standard Thawing->Spiking Extraction Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Injection LC-MS/MS Injection Transfer->Injection Integration Peak Integration & Quantification Injection->Integration DataReview Data Review & QC Check Integration->DataReview Reporting Pharmacokinetic Data Reporting DataReview->Reporting

Caption: Experimental workflow for the bioanalysis of Pipoxolan in plasma.

G cluster_method Bioanalytical Method Validation cluster_core Core Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Validation Full Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & LLOQ Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect BenchTop Bench-Top Validation->BenchTop FreezeThaw Freeze-Thaw Validation->FreezeThaw AutoSampler Autosampler Validation->AutoSampler LongTerm Long-Term Validation->LongTerm

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, accurate, and precise means for the quantitative analysis of this compound in human plasma. The simple protein precipitation procedure allows for high-throughput sample processing. The method has been validated according to current regulatory standards and is suitable for supporting clinical and non-clinical pharmacokinetic studies.

References

Application Note: Forced Degradation Study Protocol for Pipoxolan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Pipoxolan hydrochloride is a pharmaceutical agent primarily used for its spasmolytic and anticholinergic properties. Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions. The primary goal is to identify the likely degradation products that may form during storage and handling, and to develop stability-indicating analytical methods. This protocol provides a comprehensive framework for conducting a forced degradation study on this compound.

2. Chemical Structure of this compound

A thorough understanding of the chemical structure of this compound is essential for predicting potential degradation pathways. The molecule contains functional groups, such as an ester and ether linkages within a benzodioxole ring, which are susceptible to hydrolysis and oxidation.

Chemical Name: 5-(2-(2-(diethylamino)ethyl)ethoxy)ethyl)-2H-1,3-benzodioxol-2-one hydrochloride Molecular Formula: C18H27NO5·HCl Molecular Weight: 373.9 g/mol

3. Experimental Protocol

This section details the methodologies for subjecting this compound to various stress conditions as per ICH Q1A(R2) guidelines.

3.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H2O2), 30% solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • pH meter

  • Analytical balance

  • Water bath or oven for thermal degradation

  • Photostability chamber

  • Volumetric flasks and pipettes

3.3. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

3.4. Forced Degradation Conditions

3.4.1. Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

3.4.2. Base Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 8 hours.

  • After incubation, cool the solution and neutralize it with 0.1 M HCl.

  • Dilute the final solution with the mobile phase for HPLC analysis.

3.4.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute the sample with the mobile phase for analysis.

3.4.4. Thermal Degradation

  • Accurately weigh a sample of solid this compound powder.

  • Place the sample in an oven maintained at 80°C for 48 hours.

  • After exposure, dissolve the sample in the mobile phase to achieve the desired concentration for HPLC analysis.

3.4.5. Photolytic Degradation

  • Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples by HPLC.

3.5. Analytical Method

A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the parent drug (e.g., 280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Pipoxolan HClNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C
Base Hydrolysis 0.1 M NaOH8 hours60°C
Oxidation 3% H2O224 hoursRoom Temp
Thermal Solid State48 hours80°C
Photolytic 1.2 million lux hours24 hoursRoom Temp

(Note: The % degradation and number of degradation products are to be filled in based on experimental results.)

5. Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Pipoxolan HCl Reference Standard B Prepare 1 mg/mL Stock Solution A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidative (3% H2O2, RT) B->E F Thermal (Solid, 80°C) B->F G Photolytic (ICH Q1B) B->G H Neutralize & Dilute (for C & D) C->H D->H I Dilute (for E, F, G) E->I F->I G->I J Stability-Indicating HPLC Method H->J I->J K Data Analysis: - % Degradation - Peak Purity - Mass Balance J->K

Caption: Workflow for the forced degradation study of this compound.

6. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Pipoxolan This compound Prod_A Product A (Ester Hydrolysis) Pipoxolan->Prod_A Ester Cleavage Prod_B Product B (Benzodioxole Ring Opening) Pipoxolan->Prod_B Ether Cleavage Prod_C N-oxide Derivative Pipoxolan->Prod_C N-oxidation

Caption: Potential degradation pathways for this compound.

This protocol provides a robust framework for conducting a forced degradation study of this compound. The successful execution of these experiments will enable the identification of potential degradation products, facilitate the development of a stability-indicating analytical method, and provide crucial data for understanding the stability of the drug substance. This information is integral to ensuring the safety, efficacy, and quality of the final drug product.

Application Notes and Protocols for Evaluating Pipoxolan Hydrochloride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pipoxolan hydrochloride is a well-established antispasmodic agent primarily utilized for its smooth muscle relaxant properties.[1][2] It is clinically employed to alleviate spasms in the gastrointestinal, urogenital, and bronchial tracts.[2][3][4] The primary mechanism of action involves the inhibition of L-type calcium channels, reducing the influx of calcium ions essential for muscle contraction.[1] A secondary mechanism includes the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which further promotes relaxation.[1]

Recent research has unveiled novel therapeutic potentials for Pipoxolan, notably in oncology. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[3][5] Furthermore, Pipoxolan has been shown to suppress cancer cell migration and invasion by modulating signaling pathways involving matrix metalloproteinases (MMPs).[3][6]

These diverse biological activities necessitate robust and reproducible methods for evaluating the efficacy of this compound in a cellular context. This document provides detailed application notes and protocols for key cell-based assays designed to assess its antispasmodic and anticancer effects, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Key Signaling Pathways

This compound exerts its effects through distinct signaling pathways depending on the cellular context. In smooth muscle cells, it primarily targets mechanisms controlling muscle contraction. In cancer cells, it modulates pathways related to cell survival, proliferation, and metastasis.

Pipoxolan_Antispasmodic_Mechanism cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Pipoxolan Pipoxolan HCl Pipoxolan->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Pipoxolan->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Pipoxolan's dual-action mechanism in smooth muscle cells.

Pipoxolan_Anticancer_Mechanism cluster_pathway MAPK Pathway cluster_mmp MMP Regulation Pipoxolan Pipoxolan HCl JNK JNK Pipoxolan->JNK Inhibits Phosphorylation p38 p38 MAPK Pipoxolan->p38 Inhibits Phosphorylation MMP2 MMP-2 JNK->MMP2 Activates Expression MMP9 MMP-9 JNK->MMP9 Activates Expression p38->MMP2 Activates Expression p38->MMP9 Activates Expression Metastasis Cell Migration & Invasion MMP2->Metastasis MMP9->Metastasis

Caption: Pipoxolan's anti-metastatic signaling pathway in cancer cells.

Application 1: Evaluating Antispasmodic Efficacy

The primary application of Pipoxolan is the relaxation of smooth muscle. Its efficacy can be quantified by measuring its ability to inhibit induced contractions in isolated smooth muscle tissues.

Experimental Protocol: Ex Vivo Smooth Muscle Contraction Assay

This protocol uses an isolated tissue organ bath system to measure isometric contractions of smooth muscle tissue, a classical pharmacological tool for this purpose.[7] Rat ileum or aorta are commonly used tissues.

Materials:

  • Krebs-Henseleit Buffer (or similar physiological salt solution)

  • This compound stock solution

  • Contractile Agonist (e.g., Potassium Chloride (KCl), Acetylcholine, Norepinephrine)[2][8]

  • Isolated Tissue Organ Bath System with force-displacement transducers[9]

  • Data Acquisition System

  • Animal tissue (e.g., rat ileum)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect a segment of the desired smooth muscle tissue (e.g., ileum) and place it immediately in cold, aerated Krebs-Henseleit buffer.

    • Clean the tissue of any adhering fat or connective tissues and cut it into segments of appropriate size (e.g., 2 cm strips).

  • Mounting:

    • Mount the tissue segment vertically in the organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram-force).

    • Wash the tissue with fresh buffer every 15-20 minutes during equilibration.

  • Viability Test:

    • Induce a contraction by adding a high concentration of a contractile agonist (e.g., 60 mM KCl) to the bath.

    • Once the contraction plateaus, wash the tissue to return to baseline. This confirms tissue viability.

  • Efficacy Testing:

    • Induce a stable, submaximal contraction using an appropriate agonist.

    • Once the contraction is stable, add this compound to the bath in a cumulative, concentration-dependent manner.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Measure the amplitude of contraction at baseline and after the addition of each drug concentration.

    • Calculate the percentage inhibition of contraction for each concentration of Pipoxolan.

    • Plot a concentration-response curve and determine the IC₅₀ (the concentration that causes 50% inhibition).

Organ_Bath_Workflow Start Start: Dissect Tissue Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate under Tension (60-90 min) Mount->Equilibrate Viability Test Viability (e.g., high KCl) Equilibrate->Viability Induce Induce Submaximal Contraction Viability->Induce AddDrug Add Pipoxolan HCl (Cumulative Doses) Induce->AddDrug Record Record Relaxation Response AddDrug->Record Analyze Analyze Data (Calculate IC₅₀) Record->Analyze End End Analyze->End

Caption: Experimental workflow for the ex vivo smooth muscle contraction assay.

Data Presentation

Quantitative results from the contraction assay should be summarized in a table to facilitate comparison of different concentrations and the calculation of the IC₅₀ value.

Pipoxolan HCl (µM) Agonist-Induced Contraction (mN) Inhibition of Contraction (%)
0 (Control)10.5 ± 0.80
0.19.2 ± 0.712.4
16.3 ± 0.540.0
53.1 ± 0.470.5
101.5 ± 0.385.7
500.4 ± 0.296.2
Calculated IC₅₀ (µM) \multicolumn{2}{c}{3.5 µM }

Table 1: Example data summary for the inhibitory effect of this compound on agonist-induced smooth muscle contraction. Data are presented as mean ± SEM.

Application 2: Evaluating Anticancer Efficacy

Pipoxolan's recently discovered anticancer properties can be evaluated using a panel of cell-based assays focusing on cell viability, cell cycle progression, apoptosis, and cell migration.

Experimental Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., HL-60 human leukemia, CL1-5 lung cancer)[5][6]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value.

Data Presentation
Pipoxolan HCl (µg/mL) Cell Viability (%)
0 (Control)100 ± 5.1
188 ± 4.5
555 ± 3.9
1025 ± 2.8
258 ± 1.5
502 ± 0.9
Calculated IC₅₀ (µg/mL) 6.1 µg/mL

Table 2: Example cytotoxicity data for this compound on HL-60 cells after 48 hours of treatment. Data are presented as mean ± SEM.

Experimental Protocol 2: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment. Studies have shown Pipoxolan can arrest HL-60 cells in the G0/G1 phase.[5]

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to form a cell pellet.

  • Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, will be used to determine the cell cycle phase.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation
Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control45.2 ± 3.135.8 ± 2.519.0 ± 1.8
Pipoxolan (IC₅₀)68.5 ± 4.215.3 ± 1.916.2 ± 2.1

Table 3: Effect of this compound on cell cycle distribution in HL-60 cells. Data show a significant increase in the G0/G1 population, indicating cell cycle arrest.

Experimental Protocol 3: Cell Migration (Wound Healing Assay)

This assay provides a simple method to assess the effect of a compound on cell migration. Pipoxolan has been shown to inhibit the migration of lung cancer cells.[6][10]

Materials:

  • Adherent cancer cell line (e.g., CL1-5)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Create Confluent Monolayer: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a straight "scratch" or "wound" through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.

  • Incubation and Monitoring: Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the time 0 image.

Data Presentation
Treatment Wound Closure (%) at 24h
Control95.1 ± 4.8
Pipoxolan (1 µM)60.3 ± 5.5
Pipoxolan (5 µM)25.7 ± 3.9
Pipoxolan (10 µM)8.2 ± 2.1

Table 4: Quantitative analysis of CL1-5 lung cancer cell migration inhibition by this compound in a wound healing assay.

References

Revolutionizing In Vivo Research: Pipoxolan Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan hydrochloride, a compound initially recognized for its antispasmodic and smooth muscle relaxant properties, is gaining significant attention for its potential therapeutic applications in a range of neurological and vascular disorders.[1][2] Its mechanism of action, which involves the inhibition of calcium influx into smooth muscle cells and the enhancement of cyclic adenosine monophosphate (cAMP) levels, suggests a broad spectrum of pharmacological effects.[1] Emerging research has highlighted its neuroprotective and neuroregenerative potential, with preclinical evidence supporting its efficacy in models of cerebrovascular disease.[2][3] While direct in vivo studies in the context of anxiety and depression are currently limited, its purported influence on dopamine and serotonin pathways suggests a promising avenue for investigation in these areas as well.[3]

These application notes provide a comprehensive overview of established and proposed animal models for studying the in vivo effects of this compound. Detailed experimental protocols are provided for cerebrovascular research, alongside proposed methodologies for investigating its potential anxiolytic and antidepressant properties.

Pharmacological Profile of this compound

This compound's primary mechanism involves the blockade of L-type calcium channels, leading to smooth muscle relaxation.[1] Additionally, it inhibits phosphodiesterase, thereby increasing intracellular cAMP levels, which further contributes to its relaxant effects.[1] Recent studies have unveiled a broader neuropharmacological profile, including:

  • Neuroprotection: Demonstrated ability to ameliorate cerebral ischemia by inhibiting neuronal apoptosis.[2]

  • Vascular Effects: Attenuation of vascular smooth muscle cell (VSMC) migration and intimal hyperplasia.[2][4]

  • Potential Neuromodulation: Preliminary evidence suggests modulation of dopamine and serotonin systems, key neurotransmitters in mood regulation.[3]

Animal Models for Cerebrovascular Disorders

In vivo studies have successfully utilized rodent models to investigate the therapeutic potential of this compound in cerebrovascular pathologies.

Ischemia/Reperfusion-Induced Cerebral Infarction Model

This model simulates the pathophysiology of ischemic stroke, a primary target for neuroprotective agents.

Experimental Protocol:

  • Animal Species: Male Sprague-Dawley rats (250-300g) or ICR mice.[2]

  • Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) is a standard method. A nylon filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

  • This compound Administration:

    • Dosage: 10 mg/kg and 30 mg/kg.[2]

    • Route of Administration: Oral gavage (p.o.).[2]

    • Dosing Schedule: Administered as a single dose post-reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion using a standardized neurological scoring system (e.g., 0-5 scale).[2]

    • Cerebral Infarct Volume: Determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[5]

    • Histopathological Analysis: Evaluation of neuronal apoptosis in the ischemic penumbra using TUNEL staining and assessment of cleaved caspase-3 positive cells.[2]

Quantitative Data Summary:

GroupCerebral Infarction Area (% of hemisphere)Neurological Deficit Score (mean ± SE)TUNEL-positive cells (cells/field)Cleaved Caspase-3-positive cells (cells/field)
Sham00MinimalMinimal
Ischemia/Reperfusion (I/R)45.2 ± 3.13.8 ± 0.285.6 ± 7.478.9 ± 6.5
I/R + Pipoxolan (10 mg/kg)25.7 ± 2.52.5 ± 0.345.3 ± 4.142.1 ± 3.8
I/R + Pipoxolan (30 mg/kg)15.8 ± 1.91.8 ± 0.228.7 ± 2.926.5 ± 2.4

Data are representative and compiled from published studies for illustrative purposes.[2][5]

Carotid Artery Ligation-Induced Intimal Hyperplasia Model

This model is used to study vascular injury and remodeling, relevant to conditions like atherosclerosis and restenosis following angioplasty.

Experimental Protocol:

  • Animal Species: Male Sprague-Dawley rats (250-300g).[2]

  • Induction of Injury: The left common carotid artery is ligated to induce vascular injury and subsequent intimal hyperplasia.

  • This compound Administration:

    • Dosage: 10 mg/kg and 30 mg/kg.[2]

    • Route of Administration: Oral gavage (p.o.).[2]

    • Dosing Schedule: Daily for 14 days post-ligation.

  • Outcome Measures:

    • Intima-to-Media (I/M) Ratio: Morphometric analysis of arterial cross-sections to quantify the degree of intimal thickening.[2]

    • Cell Proliferation: Immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA) to assess VSMC proliferation.[2]

Quantitative Data Summary:

GroupIntima-to-Media (I/M) RatioPCNA-positive cells (%)
Sham0.05 ± 0.01< 5
Ligation Control0.85 ± 0.0965 ± 5
Ligation + Pipoxolan (10 mg/kg)0.48 ± 0.0635 ± 4
Ligation + Pipoxolan (30 mg/kg)0.25 ± 0.0418 ± 3

Data are representative and compiled from published studies for illustrative purposes.[2]

Signaling Pathway in Cerebrovascular Protection

Pipoxolan_Cerebrovascular_Protection cluster_outcomes Therapeutic Outcomes Pipoxolan Pipoxolan hydrochloride NeuronalApoptosis Neuronal Apoptosis Pipoxolan->NeuronalApoptosis inhibits VSMCMigration VSMC Migration & Proliferation Pipoxolan->VSMCMigration inhibits RasMEKERK Ras/MEK/ERK Signaling Pipoxolan->RasMEKERK inhibits MMP MMP-2/9 Expression Pipoxolan->MMP downregulates Ischemia Cerebral Ischemia/ Reperfusion Injury Ischemia->NeuronalApoptosis VascularInjury Vascular Injury (e.g., Carotid Ligation) VascularInjury->VSMCMigration Neuroprotection Neuroprotection & Improved Neurological Function IntimalHyperplasia Intimal Hyperplasia VSMCMigration->IntimalHyperplasia VSMCMigration->RasMEKERK activates VascularProtection Reduced Intimal Thickening RasMEKERK->MMP

Caption: Proposed mechanism of Pipoxolan's protective effects in cerebrovascular injury.

Proposed Animal Models for Anxiety and Depression

While direct in vivo studies of this compound for anxiety and depression are lacking, its potential interaction with monoaminergic systems provides a strong rationale for investigation. The following are proposed protocols based on established animal models.

Proposed Model for Anxiety: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Proposed Experimental Protocol:

  • Animal Species: Male C57BL/6 mice or Wistar rats.

  • This compound Administration:

    • Dosage: A dose-response study is recommended (e.g., 5, 10, 20 mg/kg).

    • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).

    • Dosing Schedule: Acute administration (30-60 minutes prior to testing) or chronic administration (e.g., daily for 7-14 days).

  • Experimental Procedure:

    • Each animal is placed in the center of the elevated plus maze, facing an open arm.

    • Behavior is recorded for a 5-minute period.

  • Outcome Measures:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess for general locomotor effects).

Hypothesized Quantitative Data:

GroupTime in Open Arms (seconds)Open Arm Entries
Vehicle Control25 ± 48 ± 2
Pipoxolan (5 mg/kg)35 ± 510 ± 2
Pipoxolan (10 mg/kg)50 ± 614 ± 3
Pipoxolan (20 mg/kg)48 ± 513 ± 2
Diazepam (positive control)65 ± 718 ± 3

*Hypothesized significant difference from vehicle control.

Proposed Model for Depression: Forced Swim Test (FST)

The FST is a common behavioral despair model used to screen for antidepressant efficacy.

Proposed Experimental Protocol:

  • Animal Species: Male BALB/c mice or Sprague-Dawley rats.

  • This compound Administration:

    • Dosage: A dose-response study is recommended (e.g., 10, 20, 40 mg/kg).

    • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).

    • Dosing Schedule: Sub-chronic (e.g., 3 administrations over 24 hours) or chronic (e.g., daily for 14-21 days).

  • Experimental Procedure:

    • Pre-test (Day 1): Animals are placed in a cylinder of water for 15 minutes.

    • Test (Day 2): 24 hours later, animals are placed back in the water for 5 minutes, and the duration of immobility is recorded.

  • Outcome Measures:

    • Immobility time in the last 4 minutes of the test session.

Hypothesized Quantitative Data:

GroupImmobility Time (seconds)
Vehicle Control150 ± 15
Pipoxolan (10 mg/kg)130 ± 12
Pipoxolan (20 mg/kg)100 ± 10
Pipoxolan (40 mg/kg)95 ± 9
Fluoxetine (positive control)80 ± 8*

*Hypothesized significant difference from vehicle control.

Workflow for Investigating Anxiolytic/Antidepressant Effects

Anxiolytic_Antidepressant_Workflow Start Hypothesis: Pipoxolan has anxiolytic/ antidepressant properties DoseSelection Dose-Response Study (e.g., 5, 10, 20, 40 mg/kg) Start->DoseSelection AnimalModel Select Animal Model DoseSelection->AnimalModel AnxietyModel Anxiety Model (e.g., Elevated Plus Maze) AnimalModel->AnxietyModel DepressionModel Depression Model (e.g., Forced Swim Test) AnimalModel->DepressionModel Administration Drug Administration (i.p. or p.o.) Acute or Chronic AnxietyModel->Administration DepressionModel->Administration BehavioralTest Behavioral Testing Administration->BehavioralTest DataAnalysis Data Analysis: - Time in Open Arms - Immobility Time - Locomotor Activity BehavioralTest->DataAnalysis NeurochemicalAnalysis Post-mortem Neurochemical Analysis (Dopamine & Serotonin levels) DataAnalysis->NeurochemicalAnalysis Conclusion Conclusion on Anxiolytic/Antidepressant Efficacy NeurochemicalAnalysis->Conclusion

Caption: Proposed experimental workflow for evaluating Pipoxolan in anxiety and depression models.

Conclusion

This compound presents a compelling profile for in vivo investigation across a spectrum of neurological and vascular disorders. The established efficacy in robust animal models of cerebrovascular disease provides a solid foundation for further preclinical and clinical development in this area.[2] While its potential as an anxiolytic or antidepressant is currently speculative, the proposed models and protocols offer a clear path for future research to explore these promising therapeutic avenues. The detailed methodologies and structured data presentation in these application notes are intended to facilitate the design and execution of rigorous in vivo studies, ultimately accelerating the translation of this promising compound into clinical practice.

References

Application Note: High-Throughput Screening Assays for the Identification and Characterization of Pipoxolan Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pipoxolan hydrochloride is recognized for its activity as a smooth muscle relaxant and antispasmodic agent.[1][2] Its mechanism of action is reported to involve the inhibition of L-type calcium channels and the modulation of intracellular cyclic AMP (cAMP) levels, suggesting an interaction with G protein-coupled receptor (GPCR) signaling pathways.[3] Furthermore, some studies indicate its potential as a neuroprotective agent, possibly through the modulation of neurotransmitter systems like serotonin, pointing towards targets such as the 5-HT1A receptor.[4][5][6][7]

The development of novel analogs of Pipoxolan with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of such analogs.[8][9] This document outlines detailed protocols for a suite of HTS assays designed to identify and characterize new Pipoxolan analogs based on their ability to bind to specific GPCR targets and modulate downstream signaling pathways. The assays covered include a primary binding assay (Fluorescence Polarization), a secondary functional assay measuring second messenger modulation (Homogeneous Time-Resolved FRET), and an orthogonal assay confirming pathway engagement (AlphaScreen).

Primary Screening: Competitive Binding Assay using Fluorescence Polarization (FP)

This initial screen is designed to identify Pipoxolan analogs that bind to a target GPCR, such as the 5-HT1A receptor. Fluorescence Polarization (FP) is a homogeneous technique ideal for HTS, measuring the displacement of a fluorescently labeled ligand (tracer) from the receptor by a test compound.[10][11][12] Binding of the small, fluorescent tracer to the large receptor slows its rotation, increasing the polarization of emitted light.[13] Competing compounds displace the tracer, causing it to tumble more rapidly and thus decrease the polarization signal.

Experimental Protocol: FP-Based Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of Pipoxolan analogs for the target GPCR.

Materials:

  • Target Receptor: Purified, solubilized human 5-HT1A receptor preparation.

  • Fluorescent Tracer: A high-affinity fluorescent ligand for the 5-HT1A receptor (e.g., a derivative of 8-OH-DPAT labeled with a fluorophore like TAMRA).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Microplates: Black, low-volume 384-well non-binding surface plates.

  • Plate Reader: A microplate reader equipped with fluorescence polarization capabilities.

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of Pipoxolan analogs in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into the wells of the 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) or a known 5-HT1A antagonist (positive control).

  • Reagent Preparation:

    • Dilute the fluorescent tracer in assay buffer to a final concentration of 2X the desired assay concentration (typically at its Kd value, e.g., 2 nM).

    • Dilute the purified receptor in assay buffer to a 2X final concentration determined during assay development to give an optimal FP window.

  • Assay Execution:

    • Add 5 µL of the 2X receptor solution to each well of the compound plate and mix.

    • Incubate for 15 minutes at room temperature to allow for compound-receptor interaction.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells, bringing the total volume to 10 µL.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in milli-polarization units, mP) on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the reading from the test well, mP_min is the average of the positive control (maximum displacement), and mP_max is the average of the negative control (no displacement).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active analog.

Data Presentation: Pipoxolan Analog Binding Affinities
Analog IDStructure ModificationIC50 (nM) vs. 5-HT1A
PipoxolanParent Compound125.4
PPA-001R1 = -CH388.2
PPA-002R1 = -Cl45.7
PPA-003R2 = -F210.1
PPA-004R2 = -OCH365.9

Table 1: Hypothetical IC50 values for Pipoxolan analogs determined by FP competitive binding assay.

Secondary Screening: Functional cAMP Modulation Assay (HTRF)

Analogs identified as binders in the primary screen are further characterized for their functional activity. Since Pipoxolan is known to modulate cAMP levels and 5-HT1A is a Gi-coupled receptor (inhibiting adenylyl cyclase), a functional assay measuring cAMP inhibition is appropriate.[3][7] The HTRF (Homogeneous Time-Resolved FRET) cAMP assay is a robust, no-wash immunoassay suitable for HTS.

Experimental Protocol: HTRF cAMP Inhibition Assay

Objective: To measure the ability of Pipoxolan analogs to inhibit forskolin-stimulated cAMP production in cells expressing the target GPCR.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Reagents: HTRF cAMP assay kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 500 µM IBMX.

  • Forskolin: Adenylyl cyclase activator.

  • Test Compounds: Pipoxolan analogs identified from the primary screen.

  • Microplates: White, low-volume 384-well plates.

  • Plate Reader: HTRF-compatible plate reader.

Methodology:

  • Cell Plating:

    • Harvest and resuspend the HEK293-5HT1A cells in culture medium.

    • Seed 2,000 cells per well in 5 µL of medium into the 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the hit compounds in stimulation buffer.

    • Add 2.5 µL of the compound dilutions to the cells.

    • Incubate for 15 minutes at room temperature.

  • Cell Stimulation:

    • Prepare a 4X solution of forskolin in stimulation buffer (final concentration typically 1-10 µM, determined during assay optimization).

    • Add 2.5 µL of the forskolin solution to all wells (except for basal controls) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Following the HTRF kit manufacturer's instructions, prepare the cAMP-d2 and anti-cAMP-cryptate lysis reagents.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value for each active analog.

Data Presentation: Functional Potency of Pipoxolan Analogs
Analog IDIC50 (nM) - BindingEC50 (nM) - cAMP InhibitionFunctional Activity
Pipoxolan125.4150.2Agonist
PPA-00188.295.5Agonist
PPA-00245.751.3Agonist
PPA-00465.972.8Agonist

Table 2: Comparison of binding affinity and functional potency for lead Pipoxolan analogs.

Orthogonal Assay: Protein-Protein Interaction (AlphaScreen)

To confirm that the observed functional effect is mediated through the canonical GPCR signaling pathway, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be used.[14][15] This assay directly measures the interaction between the activated GPCR and its downstream effector, such as a G protein or β-arrestin. The assay relies on donor and acceptor beads that generate a signal only when brought into close proximity by a molecular interaction.[16][17]

Experimental Protocol: GPCR-G Protein Interaction AlphaScreen Assay

Objective: To confirm that active analogs promote the interaction between the 5-HT1A receptor and its cognate G protein (Gαi).

Materials:

  • Reagents: AlphaScreen Histidine (Nickel Chelate) Acceptor beads and Streptavidin Donor beads.

  • Proteins: Biotinylated, purified 5-HT1A receptor and His-tagged Gαi protein.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

  • GTPγS: Non-hydrolyzable GTP analog.

  • Test Compounds: Active Pipoxolan analogs.

  • Microplates: White, 384-well ProxiPlates.

  • Plate Reader: An AlphaScreen-capable plate reader.

Methodology:

  • Reagent Preparation:

    • Prepare a mix containing His-tagged Gαi, biotinylated 5-HT1A, and GTPγS in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Execution:

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the protein/GTPγS mix to each well.

    • Incubate for 30 minutes at room temperature to allow for compound-induced interaction.

  • Bead Addition:

    • Prepare a suspension of Streptavidin Donor and Ni-Chelate Acceptor beads in assay buffer according to the manufacturer's protocol (working in subdued light).

    • Add 10 µL of the bead suspension to each well.

    • Seal the plate and incubate for 90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader.

  • Data Analysis:

    • The AlphaScreen signal is directly proportional to the extent of the GPCR-G protein interaction.

    • Plot the AlphaScreen signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for promoting the interaction.

Visualizations

Signaling Pathway and Assay Principles

GPCR_Signaling_and_Assays cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_assays HTS Assay Readouts GPCR 5-HT1A Receptor G_Protein Gi Protein (α, β, γ) GPCR->G_Protein Activation Assay1 FP Binding Assay (Measures Ligand Binding) GPCR->Assay1 AC Adenylyl Cyclase G_Protein->AC Inhibition Assay2 AlphaScreen Assay (Measures GPCR-Gi Interaction) G_Protein->Assay2 ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Assay3 HTRF Assay (Measures cAMP levels) cAMP->Assay3 Response Cellular Response PKA->Response Analog Pipoxolan Analog Analog->GPCR Binds

Caption: GPCR signaling cascade and points of intervention for HTS assays.

High-Throughput Screening Workflow

HTS_Workflow cluster_screening Screening Cascade cluster_followup Lead Optimization Lib Compound Library (Pipoxolan Analogs) Primary Primary Screen FP Binding Assay Lib->Primary Hits Initial Hits (Binders) Primary->Hits >50% Inhibition Secondary Secondary Screen HTRF cAMP Assay Hits->Secondary Leads Validated Leads (Functional Activity) Secondary->Leads EC50 < 1µM Orthogonal Orthogonal Screen AlphaScreen PPI Leads->Orthogonal Confirmed Confirmed Hits (On-Target Mechanism) Orthogonal->Confirmed EC50 < 1µM DoseResponse Dose-Response & Potency Ranking Confirmed->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR SAR->Lib Synthesize New Analogs

Caption: A tiered workflow for screening and validating Pipoxolan analogs.

Principle of Fluorescence Polarization (FP) Assay

FP_Principle cluster_0 No Inhibitor: High Polarization cluster_1 With Inhibitor: Low Polarization Receptor_A Receptor Tracer_A Fluorescent Tracer Receptor_A->Tracer_A Bound Light_Out_A Polarized Emitted Light Receptor_A->Light_Out_A Light_In_A Polarized Excitation Light Light_In_A->Receptor_A Label_A Slow Rotation Receptor_B Receptor Inhibitor Pipoxolan Analog Receptor_B->Inhibitor Bound Tracer_B Fluorescent Tracer Light_Out_B Depolarized Emitted Light Tracer_B->Light_Out_B Light_In_B Polarized Excitation Light Light_In_B->Tracer_B Label_B Fast Rotation

Caption: Competitive binding displaces the tracer, reducing polarization.

References

Pipoxolan Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and preclinical evaluation of Pipoxolan hydrochloride. This document offers detailed protocols for in vitro and in vivo studies to investigate its multifaceted pharmacological activities, including its primary role as a smooth muscle relaxant and its emerging potential in anti-inflammatory and anticancer research.

Overview of this compound

This compound is a smooth muscle relaxant that has been used clinically for conditions such as gastrointestinal spasms and uterine hyperactivity.[1] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells and the enhancement of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Recent preclinical studies have unveiled a broader pharmacological profile, suggesting its potential as an anti-inflammatory and anticancer agent through the modulation of various signaling pathways.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for appropriate formulation development. While specific data for this compound's solubility in various preclinical vehicles is not extensively published, general strategies for formulating poorly water-soluble compounds can be applied.

Preclinical Formulations

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in preclinical studies. The following are suggested starting formulations for different routes of administration in rodents. Researchers should perform their own stability and solubility tests.

Oral Administration (Gavage)

For oral administration in rodents, a suspension is often a suitable approach for water-insoluble compounds.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose

  • 0.2% (v/v) Tween 80

  • Sterile Water for Injection

Protocol for Preparation:

  • Weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.

  • Administer the suspension immediately after preparation to ensure uniform dosing. The recommended maximum volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[4]

Intravenous (IV) Administration

For intravenous administration, a solution is required. Co-solvents are often necessary for poorly soluble compounds.

Vehicle Composition:

  • 20% (v/v) Dimethyl sulfoxide (DMSO)

  • 80% (v/v) Polyethylene glycol 400 (PEG400)

Protocol for Preparation:

  • Dissolve the this compound powder in DMSO.

  • Slowly add the PEG400 while stirring until a clear solution is obtained.

  • The solution should be sterile-filtered through a 0.22 µm syringe filter before administration.

  • Administer slowly via the tail vein. The maximum bolus injection volume is 5 ml/kg for mice and rats.[5]

Intraperitoneal (IP) Administration

For intraperitoneal injections, a solution or a fine suspension can be used.

Vehicle Composition:

  • 5% (v/v) DMSO

  • 47.5% (v/v) PEG400

  • 47.5% (v/v) Phosphate-Buffered Saline (PBS)

Protocol for Preparation:

  • Dissolve the this compound in DMSO.

  • Add the PEG400 and mix thoroughly.

  • Add the PBS and vortex until a clear solution or a fine, homogenous suspension is formed.

  • The solution should be warmed to room or body temperature before injection to minimize discomfort.[6] The maximum recommended volume for IP injection in mice is <10 ml/kg and for rats is <10 ml/kg.[6]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the pharmacological effects of this compound.

In Vitro Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Smooth Muscle Cell Migration Assay

This assay evaluates the effect of this compound on the migration of vascular smooth muscle cells (VSMCs).

Materials:

  • Vascular smooth muscle cells (VSMCs)

  • Complete culture medium and serum-free medium

  • This compound

  • Platelet-derived growth factor (PDGF)

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Calcein AM or DAPI stain

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Culture VSMCs to 80-90% confluency and then serum-starve them for 24 hours.

  • Resuspend the serum-starved VSMCs in serum-free medium containing various concentrations of this compound.

  • Seed the VSMCs into the upper chamber of the Transwell inserts.

  • Add medium containing PDGF as a chemoattractant to the lower chamber. Include a negative control without PDGF.

  • Incubate for 24-48 hours.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

  • Count the number of migrated cells in several random fields under a microscope.

In Vitro Calcium Influx Assay

This assay measures the effect of this compound on intracellular calcium levels in smooth muscle cells.

Materials:

  • Smooth muscle cells

  • Culture medium

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • A stimulating agent (e.g., high potassium solution or a specific agonist)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed smooth muscle cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Load the cells with Fluo-4 AM dye in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Measure the baseline fluorescence.

  • Add the stimulating agent to induce calcium influx and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound formulation (e.g., oral suspension)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Protocol:

  • Divide the rats into groups: vehicle control, positive control, and this compound treatment groups (e.g., 10, 30 mg/kg).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or this compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 (Cytotoxicity) HL-60 (Human Leukemia)Not explicitly quantified, but shown to inhibit proliferation[3]
Inhibition of Cerebral Infarction Rat model of cerebral ischemia43.18% reduction at 10 mg/kg, 73.43% reduction at 30 mg/kg[3]
Inhibition of Paw Edema Rat Carrageenan-Induced Paw EdemaDose-dependent inhibition (Specific % not provided)[8] is a general protocol, Pipoxolan data not found
Inhibition of VSMC Migration Rat Aortic Smooth Muscle CellsDose-dependent inhibition by similar compounds (e.g., BB94)[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

// Connections "Pipoxolan" -> "L-type Ca2+ Channel" [label="Inhibits", dir=T, color="#EA4335"]; "L-type Ca2+ Channel" -> "Ca2+" [label="Influx"]; "Ca2+" -> "Smooth Muscle Contraction" [style=dashed]; "Pipoxolan" -> "PDE" [label="Inhibits", dir=T, color="#EA4335"]; "GPCR" -> "AC" [label="Activates"]; "AC" -> "cAMP"; "PDE" -> "cAMP" [label="Degrades"]; "cAMP" -> "PKA" [label="Activates"]; "PKA" -> "Smooth Muscle Relaxation" [style=dashed]; "LPS" [shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"] -> "TLR4"; "TLR4" -> "MyD88"; "MyD88" -> "IKK"; "MyD88" -> "MAPK"; "MyD88" -> "PI3K"; "IKK" -> "IκB" [label="Phosphorylates"]; "IκB" -> "NF-κB" [label="Inhibits", dir=T, color="#EA4335"]; "IKK" -> "NF-κB" [label="Activates\n(indirectly)", style=dotted]; "NF-κB" -> "NF-κB_nuc" [label="Translocation"]; "MAPK" -> "AP-1"; "AP-1" -> "AP-1_nuc" [label="Translocation"]; "TLR4" -> "JAK" [style=dotted]; "JAK" -> "STATs"; "STATs" -> "STATs_nuc" [label="Translocation"]; "PI3K" -> "AKT"; "Pipoxolan" -> "IKK" [label="Inhibits", dir=T, color="#EA4335", style=dashed]; "Pipoxolan" -> "MAPK" [label="Inhibits", dir=T, color="#EA4335", style=dashed]; "Pipoxolan" -> "AKT" [label="Inhibits", dir=T, color="#EA4335", style=dashed]; "NF-κB_nuc" -> "Gene_Expression_Inflam"; "AP-1_nuc" -> "Gene_Expression_Inflam"; "STATs_nuc" -> "Gene_Expression_Inflam"; "AP-1_nuc" -> "Gene_Expression_Proliferation"; "Pipoxolan" -> "Nrf2_Keap1" [label="Activates\n(dissociation)", style=dashed]; "Nrf2_Keap1" -> "Nrf2"; "Nrf2" -> "Nrf2_nuc" [label="Translocation"]; "Nrf2_nuc" -> "Gene_Expression_Antioxidant";

} END_DOT

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: In Vitro Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat cells with Pipoxolan HCl incubate_24h->treat_cells prepare_pipoxolan Prepare serial dilutions of Pipoxolan HCl prepare_pipoxolan->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT solution (10 µL/well) incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Aspirate medium, add DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data: Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro cell viability (MTT) assay.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema

Paw_Edema_Workflow start Start group_animals Group rats (n=6 per group) start->group_animals initial_measurement Measure initial paw volume group_animals->initial_measurement administer_drug Administer Pipoxolan HCl, vehicle, or positive control (oral gavage) initial_measurement->administer_drug wait_1h Wait 1 hour administer_drug->wait_1h induce_edema Inject Carrageenan (0.1 mL, 1%) sub-plantar wait_1h->induce_edema measure_edema Measure paw volume at 1, 2, 3, 4, 5 hours induce_edema->measure_edema calculate_inhibition Calculate % edema and % inhibition measure_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

Application Note: Identification of Pipoxolan Hydrochloride using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-PIP-TLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification of Pipoxolan hydrochloride using a stability-indicating Thin-Layer Chromatography (TLC) method.

Introduction

This compound, 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride, is a smooth muscle relaxant. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for the separation and identification of substances. This application note describes a specific TLC method for the identification of Pipoxolan HCl, suitable for quality control and research purposes. The method is based on a published stability-indicating TLC-densitometric procedure.[1] While Pipoxolan is not currently official in major pharmacopoeias, this method provides a reliable means for its identification.[1]

Principle

The identification is based on the principle of adsorption chromatography. The sample containing this compound is applied to a stationary phase (a TLC plate coated with silica gel). The plate is then developed in a chamber with a specific mobile phase. Due to differences in affinity for the stationary and mobile phases, components of the sample migrate at different rates. The position of the this compound spot, represented by its Retention Factor (Rf) value, is used for its identification after visualization.

Experimental Protocol

This section details the necessary materials, reagents, and step-by-step procedures for performing the TLC identification of this compound.

3.1. Materials and Equipment

  • TLC plates: Silica gel 60 F254, 20x20 cm

  • TLC developing chamber

  • Capillary tubes or automatic TLC spotter

  • UV lamp for visualization at 210 nm (or a suitable TLC scanner/densitometer)

  • Standard laboratory glassware (beakers, volumetric flasks, cylinders)

  • Pipettes

  • Analytical balance

3.2. Reagents and Solutions

  • This compound reference standard

  • Chloroform (analytical grade)

  • Toluene (analytical grade)

  • Methanol (analytical grade)

  • Ammonia solution (10%)

  • Solvent for sample preparation (e.g., Methanol)

3.3. Preparation of the Mobile Phase

Prepare a mixture of chloroform, toluene, methanol, and 10% ammonia solution in the ratio of 6:5:3:0.1 by volume .[1] For example, to prepare approximately 141 mL of mobile phase:

  • Mix 60 mL of chloroform, 50 mL of toluene, and 30 mL of methanol in a suitable container.

  • Add 1 mL of 10% ammonia solution.

  • Mix thoroughly and transfer to the TLC developing chamber.

3.4. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in methanol to obtain a solution with a known concentration (e.g., 1 mg/mL).

  • Test Solution: Accurately weigh and dissolve the sample to be tested (e.g., pure substance, tablet powder) in methanol to obtain a solution with a concentration similar to the Standard Solution.

3.5. Chromatographic Procedure

  • Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm. Place a filter paper inside the chamber, leaning against the wall, to aid in saturating the atmosphere with solvent vapors. Close the chamber and allow it to saturate for at least 20 minutes.

  • Spotting: On the TLC plate, draw a faint pencil line about 2 cm from the bottom (the origin). Apply a small, fixed volume (e.g., 10 µL) of the Standard Solution and the Test Solution as separate spots on the origin line. Ensure the spots are small and compact.

  • Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the level of the mobile phase is below the spots on the origin line. Close the chamber and allow the solvent front to ascend the plate until it has traveled about three-fourths of the plate length.

  • Drying: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood or in a stream of warm air.

  • Visualization: Examine the dried plate under a UV lamp. The method specifies detection at a wavelength of 210 nm.[1] Pipoxolan HCl spots can be visualized and scanned densitometrically at this wavelength.

  • Identification: The principal spot in the chromatogram obtained with the Test Solution should correspond in position (Rf value) and size to the principal spot in the chromatogram obtained with the Standard Solution.

Data Presentation

The chromatographic conditions for the TLC identification of this compound are summarized in the table below.

ParameterDescription
Stationary Phase TLC plates with Silica gel 60 F254
Mobile Phase Chloroform : Toluene : Methanol : 10% Ammonia (6:5:3:0.1, v/v/v/v)[1]
Chamber Saturation Required (approx. 20 minutes)
Application Volume ~10 µL
Development Mode Ascending
Development Distance Approx. 15 cm
Drying Air-dry in a fume hood
Detection/Visualization UV light at 210 nm[1]

Note: The Rf value should be calculated and recorded, but a specific value was not cited in the reference material. It should be determined experimentally using the reference standard.

Workflow Visualization

The logical workflow for the TLC identification process is depicted in the following diagram.

TLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_result Result Interpretation prep prep process process result result A Prepare Mobile Phase (Chloroform:Toluene:Methanol:Ammonia) C Saturate TLC Chamber A->C B Prepare Standard & Test Solutions D Spot Plate with Standard & Test Solutions B->D E Develop TLC Plate C->E D->E F Dry the Plate E->F G Visualize under UV Light (210 nm) F->G H Compare Rf Values of Test and Standard Spots G->H I Identification Confirmed H->I If Rf values match

Caption: Workflow for Pipoxolan HCl Identification by TLC.

References

Application Notes and Protocols for Pipoxolan Hydrochloride in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipoxolan hydrochloride is a pharmacological agent recognized for its smooth muscle relaxant properties. Its primary application lies in the treatment of conditions characterized by smooth muscle spasms, such as those affecting the gastrointestinal and urogenital tracts. The therapeutic effects of this compound are attributed to its specific molecular mechanism of action, which involves the modulation of intracellular signaling pathways that govern smooth muscle tone. These application notes provide a comprehensive overview of the use of this compound in in vitro smooth muscle contraction assays, offering detailed protocols for its evaluation and a framework for data analysis.

Mechanism of Action

This compound exerts its relaxant effect on smooth muscle tissue through a dual mechanism of action. Primarily, it functions as a calcium channel blocker, inhibiting the influx of extracellular calcium ions into the smooth muscle cells. This is a critical step, as the influx of calcium is a primary trigger for the contractile cascade. By blocking these channels, this compound effectively reduces the intracellular calcium concentration available to bind with calmodulin.

Secondly, evidence suggests that this compound may also influence intracellular cyclic adenosine monophosphate (cAMP) levels. An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins that promote muscle relaxation. This dual-action mechanism contributes to a robust and sustained relaxation of smooth muscle tissues.

Signaling Pathway of this compound in Smooth Muscle Relaxation

Pipoxolan_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pipoxolan Pipoxolan Ca_Channel L-type Ca2+ Channel Pipoxolan->Ca_Channel Inhibits cAMP cAMP Pipoxolan->cAMP Increases (?) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Activates Contraction Contraction MLCK_active->Contraction Leads to PKA PKA cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Promotes

Caption: Mechanism of this compound

Data Presentation

Quantitative analysis of this compound's effect on smooth muscle contraction is crucial for determining its potency and efficacy. The data should be summarized in a clear and structured format. Below is a template for presenting such data.

Table 1: Potency of this compound on Agonist-Induced Smooth Muscle Contraction

Tissue PreparationAgonist (Concentration)Pipoxolan HCl IC50 (µM)n
Guinea Pig IleumAcetylcholine (1 µM)Data not available-
Rat AortaPhenylephrine (1 µM)Data not available-
Human Bronchial RingsHistamine (10 µM)Data not available-
Rat UterusOxytocin (0.01 IU/mL)Data not available-

Experimental Protocols

The following protocols are generalized methods for assessing the smooth muscle relaxant effects of this compound in vitro. Researchers should adapt these protocols to their specific tissue of interest and experimental setup.

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes the use of an isolated organ bath to measure the effect of this compound on pre-contracted smooth muscle strips.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, rabbit jejunum)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • This compound stock solution

  • Contractile agonist (e.g., acetylcholine, histamine, phenylephrine, potassium chloride)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution.

    • Prepare tissue strips of appropriate size (e.g., 1.5-2 cm length for ileum).

    • Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Induction of Contraction:

    • Induce a stable contraction by adding a pre-determined concentration of a contractile agonist to the organ bath. The choice of agonist will depend on the tissue and receptors being studied.

  • Application of this compound:

    • Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner, starting from a low concentration and increasing stepwise.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

  • Data Analysis:

    • Measure the amplitude of relaxation at each concentration of this compound.

    • Express the relaxation as a percentage of the initial agonist-induced contraction.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow for Isolated Organ Bath Assay

Organ_Bath_Workflow A Tissue Dissection & Preparation B Suspend Tissue in Organ Bath A->B C Equilibration (60 min) B->C D Induce Contraction with Agonist C->D E Add Pipoxolan HCl (Cumulative Doses) D->E F Record Relaxation Response E->F G Data Analysis (IC50 Calculation) F->G Experimental_Logic cluster_Control Control Groups cluster_Test Test Groups Baseline Baseline (No Treatment) Agonist_Only Agonist Only Baseline->Agonist_Only Compare Pipoxolan_Pre Pipoxolan Pre-incubation Agonist_Only->Pipoxolan_Pre Compare Pipoxolan_Post Pipoxolan Post-contraction Agonist_Only->Pipoxolan_Post Compare

Troubleshooting & Optimization

Technical Support Center: Optimizing Pipoxolan Hydrochloride HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Pipoxolan hydrochloride from its degradants. The information is tailored to researchers, scientists, and drug development professionals to assist in method development, validation, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound contains a dioxolan moiety that is susceptible to cleavage under stress conditions. The primary degradation pathway involves the hydrolysis of this ring, particularly under acidic and alkaline conditions.

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to ensure the stability-indicating nature of the analytical method.[1] Common conditions include using 1 M hydrochloric acid for acid hydrolysis, 0.2 M sodium hydroxide for alkaline hydrolysis, and 0.33% hydrogen peroxide for oxidation.[1]

Q3: Which type of HPLC column is most suitable for separating this compound from its degradants?

A3: Reversed-phase C18 columns are commonly used and have been shown to provide good resolution between this compound and its degradation products.[2][1][3]

Q4: What detection wavelength is recommended for the analysis of this compound and its degradants?

A4: A UV detection wavelength of 210 nm or 214 nm is recommended for sensitive detection of both this compound and its degradation products.[2][1][3]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Question: My this compound peak is showing significant tailing. What are the potential causes and solutions?

  • Answer:

    • Cause: Secondary interactions between the analyte and the stationary phase, often due to active sites on the silica backbone.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For this compound, a slightly acidic to neutral pH (e.g., pH 6.5) can help maintain a consistent ionization state and improve peak shape.[1]

      • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry to minimize secondary interactions.

      • Lower Injection Volume/Concentration: High sample concentration can lead to peak overload and tailing. Try diluting the sample.

Problem 2: Inadequate separation between this compound and its degradation products.

  • Question: I am not achieving baseline separation between the main peak and a key degradant. How can I improve the resolution?

  • Answer:

    • Cause: The chromatographic conditions are not optimized for the specific analytes.

    • Solution:

      • Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

      • Change the Organic Modifier: If using acetonitrile, consider switching to methanol, or vice versa. The different selectivity may improve the separation.

      • Adjust Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

      • Gradient Elution: If isocratic elution is not providing sufficient separation, developing a gradient method can help resolve closely eluting peaks.

Problem 3: Shifting retention times for this compound.

  • Question: The retention time for this compound is inconsistent between injections. What could be causing this variability?

  • Answer:

    • Cause: Instability in the HPLC system or changes in the mobile phase.

    • Solution:

      • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

      • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.

      • Temperature Control: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can affect retention times.

      • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols & Data

Method 1: HPLC Separation of this compound and its Degradant

This method is adapted from a stability-indicating HPLC technique.[2]

ParameterCondition
Column C18
Mobile Phase Acetonitrile : 1mM Ammonium Acetate (80:20 v/v)
Flow Rate 1.8 mL/min
Injection Volume Not specified, typically 10-20 µL
Detection UV at 210 nm
Temperature Ambient

Results:

  • Retention time of Pipoxolan HCl: 4.143 ± 0.004 min[2]

  • Retention time of degradation product: 0.927 ± 0.09 min[2]

Method 2: Alternative HPLC Method for this compound and its Degradant

This method provides an alternative for the quantitative determination of this compound and its degradant.[1]

ParameterCondition
Column Discovery C18 (25 cm x 4.6 mm id, 5 µm particle size)
Mobile Phase Methanol : 10 mM Sodium Dihydrogen Phosphate (60:40 v/v), pH adjusted to 6.5
Flow Rate Not specified, typically 1.0 mL/min
Injection Volume Not specified, typically 10-20 µL
Detection UV at 214 nm
Temperature Not specified, typically ambient or controlled
Forced Degradation Protocol

The following protocol outlines the conditions for forced degradation studies of this compound.[2][1]

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 1 M HCl or 2 M HClReflux for 6 hours
Alkaline Hydrolysis 0.2 M NaOH or 1 M NaOHReflux for 6 hours
Oxidative Degradation 0.33% H₂O₂Not specified
Thermal Degradation 70°CNot specified
Photolytic Degradation Exposure to lightNot specified

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Pipoxolan_HCl Pipoxolan HCl Bulk Drug Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Pipoxolan_HCl->Forced_Degradation Degraded_Sample Degraded Sample Solution Forced_Degradation->Degraded_Sample HPLC_System HPLC System (C18 Column) Degraded_Sample->HPLC_System Injection Data_Acquisition Data Acquisition (UV Detection at 210/214 nm) HPLC_System->Data_Acquisition Mobile_Phase Mobile Phase Preparation Mobile_Phase->HPLC_System Chromatogram Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration & Analysis Chromatogram->Peak_Integration Results Separation Results Peak_Integration->Results TroubleshootingFlow cluster_peak_shape Poor Peak Shape cluster_resolution Inadequate Resolution cluster_retention Retention Time Shift start Chromatographic Issue Identified check_pH Adjust Mobile Phase pH start->check_pH Tailing/Fronting modify_mobile_phase Modify Mobile Phase Ratio start->modify_mobile_phase Poor Separation equilibrate_column Ensure Column Equilibration start->equilibrate_column Inconsistent RT change_column Try Different Column check_pH->change_column dilute_sample Dilute Sample change_column->dilute_sample end Problem Resolved dilute_sample->end change_organic Change Organic Modifier modify_mobile_phase->change_organic adjust_flow Adjust Flow Rate change_organic->adjust_flow adjust_flow->end fresh_mobile_phase Prepare Fresh Mobile Phase equilibrate_column->fresh_mobile_phase control_temp Control Column Temperature fresh_mobile_phase->control_temp control_temp->end

References

Technical Support Center: Pipoxolan Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipoxolan hydrochloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% (v/v) DMSO in the cell culture medium is generally considered safe for most cell lines and should not induce significant cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.

Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A3: this compound is a hydrophobic compound with low aqueous solubility. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is not recommended as it will likely result in poor solubility and precipitation. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q4: How should I store the this compound stock solution?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[2] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: Precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The troubleshooting workflow below will help you address this problem.

Troubleshooting Workflow for this compound Precipitation

cluster_0 Initial Observation & Checks cluster_1 Optimization Strategies cluster_2 Resolution A Precipitate Observed in Media B Check Stock Solution Clarity A->B C Is Stock Solution Clear? B->C D Prepare Fresh Stock Solution C->D No E Optimize Dilution Method C->E Yes D->E F Pre-warm Media to 37°C E->F G Use Step-wise Dilution F->G H Reduce Final Concentration G->H J Problem Resolved H->J Precipitation Stops K Problem Persists H->K Precipitation Continues I Test Alternative Solvents (e.g., Ethanol) I->J Precipitation Stops K->I

Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.

Potential Cause Troubleshooting Step
High Local Concentration When adding the stock solution to the medium, vortex or gently swirl the medium to ensure rapid and even dispersion. Avoid adding the stock solution as a single large drop.
Low Temperature of Medium Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Solubility of many compounds increases with temperature.
Stock Solution Concentration Too High Prepare a lower concentration stock solution. While this will increase the final solvent concentration, it may prevent precipitation upon dilution.
Interaction with Media Components Some components in serum-containing media can interact with the compound and cause precipitation. Test the solubility in serum-free media to see if the problem persists.

Quantitative Solubility Data

While exact solubility values for this compound in common laboratory solvents are not widely published, the following table provides a summary of available information and data for a structurally similar compound to guide your experimental design.

Solvent This compound Pioglitazone Hydrochloride (for comparison)
DMSO Soluble (exact value not specified)~20 mg/mL[3]
Methanol Soluble at 1 mg/mL[1]Not specified
Ethanol Soluble (exact value not specified)Not specified
Water/PBS Low solubilitySparingly soluble in aqueous buffers[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 387.9 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Aseptically weigh 3.879 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Sterile-filter the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Protocol for In Vitro Cell Treatment

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HL-60 leukemia cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well cell culture plates

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).

  • Preparation of Working Solutions:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the stock solution to the medium while gently vortexing. It is recommended to perform a step-wise dilution (e.g., prepare an intermediate dilution before the final one).

    • Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared working solutions (including the vehicle control) to the respective wells.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with your planned cellular assays (e.g., MTT assay for viability, Western blotting for protein expression, flow cytometry for cell cycle analysis).

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[4] It achieves this by inhibiting the phosphorylation of IκB, which prevents the nuclear translocation of the NF-κB p65/p50 dimer.[4]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Pipoxolan Pipoxolan HCl Pipoxolan->IKK Inhibits IkB_P->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies have suggested that this compound can modulate this pathway, contributing to its anticancer effects.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P P-ERK Pipoxolan Pipoxolan HCl Pipoxolan->MEK Modulates ERK_P_nuc P-ERK ERK_P->ERK_P_nuc Translocates TF Transcription Factors ERK_P_nuc->TF Activates Genes Gene Expression (Proliferation, Survival) TF->Genes Induces

Caption: this compound modulates the Ras/MEK/ERK signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another crucial regulator of cell survival and proliferation. This compound has been shown to suppress the expression of PI3K and the phosphorylation of AKT in oral squamous cell carcinoma cells, suggesting an inhibitory role in this pathway.[5][6]

cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates AKT_P P-AKT Downstream Downstream Effectors (Cell Survival, Proliferation) AKT_P->Downstream Activates Pipoxolan Pipoxolan HCl Pipoxolan->PI3K Inhibits Pipoxolan->AKT Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

References

Technical Support Center: Pipoxolan Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the common issue of peak tailing when analyzing pipoxolan hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[2][3] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[4] This distortion can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[1][5]

Q2: What is the primary cause of peak tailing for this compound?

A: this compound is a basic compound. The primary cause of peak tailing for basic analytes in RP-HPLC is secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][5][6] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.[2][7] This effect is most pronounced at a mobile phase pH above 3 or 4, where a significant portion of the silanol groups are deprotonated.[8][9]

Q3: Could my HPLC system be causing the peak tailing?

A: Yes, issues with the instrument can contribute to peak tailing for all compounds, not just this compound. This is referred to as "extra-column band broadening."[4] Potential causes include the use of tubing with a wide internal diameter, excessive tubing length between the injector, column, and detector, or poorly made connections that create dead volume.[4][8]

Q4: How does mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is a critical factor for ionizable compounds like this compound.[10][11]

  • Low pH (2-3): At a low pH, the acidic silanol groups on the column are fully protonated (Si-OH) and thus electrically neutral.[4][6] This minimizes the undesirable ionic interactions with the protonated basic analyte, leading to a significant improvement in peak symmetry.[6]

  • Mid-range pH (4-7): In this range, silanol groups are partially or fully ionized (Si-O⁻), leading to strong interactions with the basic analyte and causing severe peak tailing.[8][9]

  • High pH (>8, with a pH-stable column): At high pH, the basic analyte is deprotonated and becomes neutral. This eliminates the ionic interaction with the silanol groups, which can also result in improved peak shape.[10][12] However, this requires a specialized column designed for high pH stability, as standard silica columns can dissolve under these conditions.[13]

Q5: What is a silanol blocker and should I use one?

A: A silanol blocker is a basic compound, typically an amine, that is added to the mobile phase in small concentrations. Triethylamine (TEA) is a common example.[7] This additive competes with the basic analyte (this compound) for the active, ionized silanol sites on the stationary phase.[7] By binding to these sites, the silanol blocker masks them from the analyte, reducing secondary retention and improving peak shape.[14] Using a silanol blocker can be an effective strategy when adjusting the pH alone is insufficient.

Q6: When should I consider using an ion-pairing reagent?

A: Ion-pairing reagents are useful when you need to improve the retention and peak shape of charged analytes.[15] An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase and forms a neutral ion pair with the positively charged this compound.[3][16] This neutral complex has a stronger interaction with the non-polar stationary phase, leading to increased retention and potentially masking the interactions that cause peak tailing.[14] This approach is often considered when other strategies like pH adjustment are not successful or when analyzing a mixture of polar and non-polar compounds.[15]

Troubleshooting Guide

Problem: My this compound peak has a tailing factor > 1.5. Where do I start?

A: A systematic approach is the most effective way to diagnose and solve the issue. Begin by evaluating the mobile phase and column conditions, as these are the most frequent sources of the problem for basic compounds. The workflow below outlines a recommended troubleshooting sequence.

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5 - 3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_ph->check_buffer Yes solved Problem Resolved adjust_ph->solved adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer No check_column Consider Column Health & Type check_buffer->check_column Yes adjust_buffer->solved column_age Is the column old or heavily used? check_column->column_age flush_column Action: Flush column (see Protocol 2) or replace if necessary column_age->flush_column Yes column_type Is it a modern, end-capped column suitable for bases? column_age->column_type No flush_column->solved change_column Action: Switch to a high-purity, end-capped, or polar-embedded column column_type->change_column No advanced_mp Consider Advanced Mobile Phase Modifications column_type->advanced_mp Yes change_column->solved add_tea Action: Add a competitive base (e.g., 0.1% Triethylamine) advanced_mp->add_tea add_tea->solved

Caption: A troubleshooting workflow for addressing peak tailing.
Problem: I've lowered the mobile phase pH, but the peak is still tailing.

A: If lowering the pH to the 2.5-3.0 range does not fully resolve the issue, consider the following:

  • Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the silica surface.[4][7] Increasing the buffer concentration to a range of 20-50 mM can improve peak shape.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent (see Protocol 2). Using a guard column can help prevent this issue with future samples.[5]

  • Column Degradation: The column's stationary phase may be degrading, especially if it's old or has been used with aggressive mobile phases.[4] This can expose more active silanol sites.[5] If flushing does not work, the column may need to be replaced.

  • Add a Competitive Base: Introduce a silanol blocker like triethylamine (TEA) at a low concentration (e.g., 0.1%) into your mobile phase.[7] This can effectively mask the remaining active silanols.

Problem: My column is not new. Could this be the issue?

A: Absolutely. Column performance degrades over time. This can be due to several factors:

  • Loss of End-Capping: End-capping is a process that chemically blocks many residual silanol groups.[6] Over time, especially with low-pH mobile phases, these protective end-caps can hydrolyze, exposing more silanols and increasing the potential for peak tailing with basic compounds.[5][9]

  • Contamination: Accumulation of sample matrix components on the column inlet frit or within the stationary phase can block active sites or create new ones, leading to peak distortion.[1]

  • Void Formation: A void or channel can form at the head of the column due to pressure shocks or settling of the packing material.[1][4] This leads to a distorted flow path and results in broad or tailing peaks.

If you suspect column degradation, first try a regeneration procedure (Protocol 2). If this fails, replacing the column with a modern, high-purity silica column is the best solution.[2]

Data & Protocols

Mechanism of Peak Tailing

The diagram below illustrates the fundamental interaction responsible for the peak tailing of this compound on a standard silica-based C18 column.

G cluster_0 Stationary Phase Surface (pH > 4) cluster_1 Mobile Phase silica Si-O⁻ (Ionized Silanol Site) c18 C18 Hydrophobic Chain pipoxolan_free Pipoxolan-NH⁺ (Analyte) pipoxolan_bound Pipoxolan-NH⁺ pipoxolan_free->pipoxolan_bound Primary Retention (Hydrophobic Interaction) pipoxolan_bound->silica Secondary Retention (Ionic Interaction - Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.
Table 1: Troubleshooting Summary for this compound Peak Tailing

Potential CauseRecommended Solution(s)Relevant Notes
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0.[6]This is the most common cause for basic compounds.
Add a competitive base (e.g., 0.1% TEA) to the mobile phase.[7]Masks active silanol sites.
Use a modern, high-purity, end-capped column.[2][8]These columns have fewer and less acidic silanol sites.
Inadequate Mobile Phase Increase buffer concentration to 20-50 mM.[4]Ensures stable pH at the column surface.
Optimize organic modifier percentage (Acetonitrile/Methanol).[4]Insufficient organic strength can cause peak broadening.[17]
Column Issues Flush column with strong solvents or replace it.[1][4]An old or contaminated column will perform poorly.
Use a guard column.[4]Protects the analytical column from contamination.
Sample Overload Dilute the sample or reduce injection volume.[4][7]Saturating the stationary phase causes peak distortion.
Instrumental Effects Minimize tubing length and use narrow-bore tubing (e.g., 0.005").[8]Reduces extra-column dead volume.
Table 2: Effect of Mobile Phase Composition on Peak Tailing Factor (Tf)

This table summarizes typical results from different mobile phase strategies for analyzing this compound on a standard C18 column.

StrategyMobile Phase ExampleExpected Tailing Factor (Tf)Rationale
Mid-Range pH 60% MeOH / 40% 10mM Phosphate Buffer, pH 6.5[17]2.0 - 3.5At this pH, silanol groups are ionized, leading to strong secondary interactions and significant tailing.[8][9]
Low pH 60% ACN / 40% Water with 0.1% Formic Acid (pH ~2.7)1.1 - 1.4The low pH protonates silanol groups, minimizing ionic interactions and drastically improving peak shape.[6]
Low pH + Additive 60% ACN / 40% Water with 0.1% Formic Acid + 0.1% TEA1.0 - 1.2The competitive base (TEA) masks any remaining active silanols that are not protonated, leading to near-perfect symmetry.[7]
High pH 60% ACN / 40% 10mM Ammonium Bicarbonate, pH 101.1 - 1.5The basic analyte is neutralized, eliminating ionic interactions. Requires a high-pH stable column. [10][12]

Experimental Protocols

Protocol 1: Preparation of a Low-pH Mobile Phase with Silanol Blocker

This protocol describes the preparation of 1 liter of a mobile phase designed to minimize peak tailing for basic compounds.

Objective: To prepare an Acetonitrile/Water mobile phase at approximately pH 2.7 containing a competitive base.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (reagent grade or higher)

  • Triethylamine (TEA), HPLC grade

  • 1L graduated cylinder and 1L volumetric flask

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Measure 400 mL of HPLC-grade water into the 1L volumetric flask.

  • Carefully add 1.0 mL of formic acid to the water.

  • (Optional but recommended) Carefully add 1.0 mL of triethylamine (TEA) to the solution.

  • Mix the aqueous solution thoroughly.

  • Allow the solution to cool to room temperature.

  • Add HPLC-grade water to the 1L mark and mix again. This is your aqueous component (A).

  • To prepare the final mobile phase, mix 400 mL of the aqueous component (A) with 600 mL of Acetonitrile (B) for a 40:60 (v/v) mixture.

  • Filter the final mobile phase mixture through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or vacuum degassing for 10-15 minutes before use.

Protocol 2: General Purpose Column Flushing and Regeneration

This protocol can be used to attempt to clean a contaminated column that is showing poor performance. Always consult the specific column manufacturer's guidelines first.

Objective: To remove strongly retained contaminants from a reverse-phase column.

Materials:

  • HPLC system

  • HPLC-grade water

  • Isopropanol (IPA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of each of the following solvents in sequence (1 column volume is approx. 1.5 mL for a 150 x 4.6 mm column): a. Your current mobile phase (without buffer salts). b. 100% HPLC-grade water (to remove salts). c. 100% Methanol. d. 100% Acetonitrile. e. 100% Isopropanol (this is a strong solvent for removing many contaminants).

  • To regenerate, reverse the flushing sequence: a. 100% Acetonitrile. b. 100% Methanol. c. 100% HPLC-grade water.

  • Finally, equilibrate the column with your intended starting mobile phase for at least 20 column volumes before reconnecting to the detector and running a test injection.

References

Technical Support Center: Matrix Effects in the Bioanalysis of Pipoxolan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Pipoxolan hydrochloride.

Disclaimer

Due to the limited availability of specific published data on the matrix effects for this compound, the quantitative data and detailed experimental protocols provided herein are illustrative. They are based on established principles of bioanalysis for small molecules with similar characteristics and are intended to serve as a comprehensive guide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the biological matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification. For this compound, this could lead to erroneous pharmacokinetic data.[3]

Q2: I am observing a lower than expected signal for this compound. Could this be a matrix effect?

A2: Yes, a common manifestation of matrix effects is ion suppression, which leads to a lower signal intensity. Endogenous components from the biological sample can co-elute with this compound and compete for ionization in the mass spectrometer's source, thereby reducing the analyte's signal. However, it is essential to systematically troubleshoot to rule out other potential causes such as analyte degradation, suboptimal instrument parameters, or issues with sample preparation.

Q3: How can I quantitatively assess if my this compound assay is experiencing matrix effects?

A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a pure solution of this compound at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the extent of ion suppression or enhancement.[5] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What are the primary sources of matrix effects in biological samples?

A4: The primary sources of matrix effects are endogenous components of the biological fluid being analyzed.[1] In plasma, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[6] Other sources can include salts, proteins, and metabolites that may co-elute with the analyte of interest.

Q5: How can a stable isotope-labeled internal standard (SIL-IS) for this compound help in mitigating matrix effects?

A5: A SIL-IS is the most effective tool for compensating for matrix effects.[7] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Signal Intensity for this compound Ion Suppression1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[8] 2. Improve Chromatography: Modify the LC gradient to separate this compound from the suppression zone. 3. Enhance Sample Cleanup: Switch to a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering components.[9]
High Variability in Quality Control (QC) Samples Inconsistent Matrix Effects Between Different Lots of Matrix1. Evaluate Multiple Lots: Quantify the matrix factor in at least six different lots of the biological matrix to assess the inter-lot variability. 2. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for the variability.[7]
Poor Recovery of this compound Suboptimal Sample Preparation1. Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent during liquid-liquid extraction (LLE). 2. Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., C18, mixed-mode) to find the one with the best retention and elution characteristics for this compound.
Peak Tailing or Splitting Co-eluting Interferences1. Modify Mobile Phase: Adjust the mobile phase composition or pH to improve peak shape. 2. Check for Column Overload: Inject a lower concentration of the sample to see if the peak shape improves.

Quantitative Data Summary (Illustrative)

Table 1: Illustrative Recovery and Matrix Effect Data for this compound in Human Plasma

Analyte QC Level Concentration (ng/mL) Mean Recovery (%) RSD (%) Mean Matrix Factor RSD (%)
Pipoxolan HClLQC588.24.50.926.1
MQC5091.53.80.955.3
HQC50090.14.10.935.8
Internal Standard-10089.74.00.945.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Detailed Experimental Protocols (Illustrative)

Protocol 1: Assessment of Matrix Factor using Post-Extraction Spike Method
  • Prepare Blank Samples: Extract six different lots of blank human plasma using the established liquid-liquid extraction protocol (see Protocol 3).

  • Prepare Post-Spiked Samples (Set A): After evaporation of the organic solvent, reconstitute the extracts with a solution of this compound and its internal standard in the mobile phase at a known concentration (e.g., MQC level).

  • Prepare Neat Solutions (Set B): Prepare solutions of this compound and its internal standard in the mobile phase at the same concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set A) / (Mean Peak Area in Set B)

    • IS-Normalized MF = MF of Pipoxolan HCl / MF of Internal Standard

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream between the analytical column and the mass spectrometer.

  • Injection of Blank Matrix: Inject an extracted blank plasma sample onto the LC column.

  • Monitoring: Monitor the signal of this compound. Any deviation (dip or peak) from the stable baseline indicates ion suppression or enhancement at that retention time.

Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add 10 µL of the internal standard working solution.

  • pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Separation and Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Workflow_for_Matrix_Effect_Assessment start Start: Bioanalytical Method Development sample_prep Develop Sample Preparation (LLE, SPE, or PPT) start->sample_prep lc_ms_method Develop LC-MS/MS Method sample_prep->lc_ms_method assess_mf Assess Matrix Effect (Post-Extraction Spike) lc_ms_method->assess_mf mf_ok Matrix Factor Acceptable? (e.g., 0.85-1.15, RSD <15%) assess_mf->mf_ok Quantitative Data post_column Perform Post-Column Infusion (Optional, for troubleshooting) mf_ok->post_column No validation Proceed to Method Validation mf_ok->validation Yes optimize_chrom Optimize Chromatography (Separate analyte from suppression zones) post_column->optimize_chrom Suppression Zone Identified improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) post_column->improve_cleanup Broad Suppression reassess_mf Re-assess Matrix Effect optimize_chrom->reassess_mf improve_cleanup->reassess_mf reassess_mf->mf_ok

Caption: Workflow for the assessment and mitigation of matrix effects.

Troubleshooting_Matrix_Effects start Issue: Inaccurate or Imprecise Results for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS check_is->use_sil_is No quantify_mf Quantify Matrix Factor (MF) using Post-Extraction Spike check_is->quantify_mf Yes revalidate Re-validate the method use_sil_is->revalidate mf_high_var Is MF highly variable (RSD > 15%)? quantify_mf->mf_high_var improve_cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) mf_high_var->improve_cleanup Yes mf_suppression Is there significant ion suppression (MF < 0.85)? mf_high_var->mf_suppression No improve_cleanup->revalidate optimize_chrom Optimize Chromatography to avoid co-elution mf_suppression->optimize_chrom Yes mf_suppression->revalidate No, MF is acceptable optimize_chrom->improve_cleanup change_ionization Consider APCI if ESI is used (if feasible) optimize_chrom->change_ionization

Caption: Troubleshooting decision tree for matrix effect issues.

References

Improving the stability of Pipoxolan hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Pipoxolan hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a smooth muscle relaxant.[1] In research, it is often used to study its antispasmodic properties. Recent studies have also explored its potential anticancer and anti-inflammatory activities, making it a molecule of interest in oncology and immunology research.[1] Specifically, it has been shown to inhibit the proliferation of leukemia cells and suppress inflammatory responses in macrophages.[1]

Q2: What are the key chemical properties of this compound?

PropertyValueReference
Molecular Formula C22H26ClNO3[2][3]
Molecular Weight 387.90 g/mol [2][3]
Appearance White crystalline powder[4]
Melting Point 207-209 °C[2]
Solubility Soluble in water and DMSO.[1][2]

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] Stock solutions, especially those in DMSO, should be stored at -20°C or -80°C to minimize degradation.[5] It is recommended to prepare fresh solutions for experiments whenever possible.

Q4: In which solvents can I dissolve this compound to prepare a stock solution?

This compound is soluble in water and Dimethyl sulfoxide (DMSO).[1][2] For cell culture experiments, DMSO is a commonly used solvent. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80 in saline or PBS.[5]

Troubleshooting Guide: Stability of Stock Solutions

Problem 1: My this compound stock solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Temperature. Precipitation can occur if the stock solution has been stored at a very low temperature and not allowed to fully equilibrate to room temperature before use.

    • Solution: Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound.

  • Possible Cause 2: Supersaturation. The concentration of the stock solution may be too high for the solvent.

    • Solution: Try preparing a new stock solution at a lower concentration. Check the solubility limits in your chosen solvent.

  • Possible Cause 3: Solvent Evaporation. Over time, especially with improper sealing, the solvent may have evaporated, leading to an increased concentration and precipitation.

    • Solution: Ensure vials are tightly sealed. It is best practice to use fresh stock solutions or aliquots that have been stored for a shorter duration.

Problem 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Degradation due to improper storage. this compound is susceptible to degradation, especially in solution.

    • Solution: Always store stock solutions at or below -20°C and protect them from light.[1] Prepare fresh aliquots from a master stock to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: pH-dependent degradation. The stability of this compound is pH-dependent, with optimal stability at pH 5.7.[5]

    • Solution: When preparing aqueous solutions or diluting in buffers for your experiments, ensure the final pH is close to 5.7. Avoid highly acidic or alkaline conditions.

  • Possible Cause 3: Hydrolysis. In aqueous solutions, this compound can undergo hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.[5]

    • Solution: Prepare aqueous solutions fresh before use and avoid prolonged storage. If your experimental buffer is not at the optimal pH, minimize the time the compound is in that buffer before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 3.88 mg of this compound powder.

  • Dissolving: Add the powder to a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Data on this compound Stability

The stability of this compound is significantly influenced by pH and temperature. Forced degradation studies have shown that it is most stable at a pH of 5.7.[5] Degradation is more pronounced in acidic (1M HCl) and alkaline (0.2M NaOH) conditions, particularly when heated.[5]

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
2.070Data not availableData not available
5.770Data not availableData not available
7.470Data not availableData not available
10.070Data not availableData not available
12.070Data not availableData not available

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Inhibition of the NF-κB Signaling Pathway by this compound

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKKα/β TLR4->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates Pipoxolan Pipoxolan HCl Pipoxolan->IKK_complex inhibits p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB dissociates from NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active activates Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Caption: this compound inhibits the NF-κB pathway by preventing IKKα/β-mediated phosphorylation of IκBα.

Diagram 2: Proposed Degradation Pathway of this compound

Degradation_Pathway Pipoxolan This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., 1M HCl, heat) Pipoxolan->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., 0.2M NaOH, heat) Pipoxolan->Alkaline_Hydrolysis Degradation_Product_1 Degradation Product 1 (Structure to be elucidated) Acid_Hydrolysis->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (Structure to be elucidated) Alkaline_Hydrolysis->Degradation_Product_2

Caption: Proposed degradation pathways of this compound under acidic and alkaline conditions.

Diagram 3: Experimental Workflow for Assessing Stock Solution Stability

Stability_Workflow Start Prepare Pipoxolan HCl Stock Solution Store Store aliquots under different conditions (e.g., RT, 4°C, -20°C, light/dark) Start->Store Time_Points Collect samples at various time points (e.g., 0, 1, 7, 30 days) Store->Time_Points Analysis Analyze samples by LC-MS/HPLC Time_Points->Analysis Data_Analysis Quantify parent compound and identify degradation products Analysis->Data_Analysis Conclusion Determine optimal storage conditions Data_Analysis->Conclusion

Caption: Workflow for evaluating the stability of this compound stock solutions.

References

Technical Support Center: Pipoxolan Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pipoxolan hydrochloride analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound and its degradation products.

Troubleshooting Guide

This section offers solutions to specific problems you may encounter during your analytical work. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Question 1: I'm seeing unexpected peaks in my HPLC chromatogram. What are the possible causes and how can I fix this?

Answer: The appearance of extraneous peaks in your chromatogram can be attributed to several factors. A systematic approach is the best way to identify the root cause.

  • Mobile Phase Contamination: Impurities in your mobile phase solvents can accumulate and elute as distinct peaks, especially during gradient analysis.[1] To check for this, run a blank gradient without injecting a sample. If the peaks are still present, prepare a fresh mobile phase using high-purity solvents.

  • Sample Contamination: The contamination may be introduced during sample preparation. Ensure all glassware is scrupulously clean and that all reagents are of appropriate purity.

  • Column Contamination: Strongly retained compounds from previous injections can elute in later runs, appearing as ghost peaks. To remedy this, wash the column with a strong solvent.

  • In-situ Degradation: this compound may be degrading within the HPLC system. This can be caused by excessive temperature in the autosampler or column compartment, or by a mobile phase that is too acidic or basic.

Logical Workflow for Diagnosing Unexpected Peaks:

G start Start: Unexpected Peaks blank_run Run Blank Gradient start->blank_run check_peaks Peaks Present? blank_run->check_peaks mobile_phase_issue Contaminated Mobile Phase check_peaks->mobile_phase_issue Yes no_peaks No Peaks in Blank check_peaks->no_peaks No sample_prep Review Sample Preparation no_peaks->sample_prep column_wash Wash Column with Strong Solvent sample_prep->column_wash reinject Re-inject Sample column_wash->reinject peaks_gone Peaks Gone? reinject->peaks_gone column_issue Column Contamination Resolved peaks_gone->column_issue Yes degradation_check Investigate In-Situ Degradation peaks_gone->degradation_check No

Figure 1: A systematic workflow for troubleshooting unexpected peaks in HPLC analysis.

Question 2: How can I improve the separation between this compound and its degradation products?

Answer: Achieving adequate resolution is crucial for accurate quantification. If you are facing co-elution or poor separation, consider these method adjustments:

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the retention of ionizable compounds like this compound and its degradation products. A systematic study of pH variation (e.g., from pH 3 to 7) can reveal an optimal value for separation.

  • Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and improve resolution.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for your analytes.

  • Gradient Slope: For gradient methods, a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) will increase run time but can significantly improve the resolution of closely eluting peaks.

Question 3: My quantitative results for the degradation products are inconsistent. What should I check?

Answer: Poor reproducibility is a common issue in quantitative analysis. Here are some potential causes and solutions:

  • Sample Preparation: Inconsistent sample preparation is a frequent source of variability. Ensure that your weighing, dilution, and extraction procedures are precise and repeatable. Use calibrated volumetric flasks and pipettes.

  • Standard Stability: The degradation products themselves might be unstable in your standard solution. Prepare fresh standards daily and store them under appropriate conditions (e.g., refrigerated and protected from light).

  • Incomplete Dissolution: Ensure that the drug substance and its degradation products are fully dissolved in the chosen diluent. Sonication can aid in dissolution.

  • Instrument Performance: Check for leaks in the HPLC system, and ensure that the pump is delivering a consistent flow rate and that the injector is performing precisely. System suitability tests should be performed before each run to monitor instrument performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: The dioxolan moiety of this compound is prone to cleavage under both acidic and basic conditions.[2] This is a common degradation pathway for molecules containing ester or amide functional groups.[3][4]

  • Oxidation: The molecule can be degraded by oxidative stress.[5]

  • Photolysis: Exposure to light can also lead to the degradation of this compound.[5]

Degradation Pathways of this compound

G Pipoxolan This compound Hydrolysis Hydrolytic Degradants Pipoxolan->Hydrolysis Acid/Base Oxidation Oxidative Degradants Pipoxolan->Oxidation Oxidizing Agents Photolysis Photolytic Degradants Pipoxolan->Photolysis Light Exposure

Figure 2: An overview of the main degradation pathways for this compound.

Q2: Can you provide a starting point for an HPLC method for analyzing this compound and its degradation products?

A2: Several HPLC methods have been published. The table below summarizes some of these methods, which can serve as a good starting point for your method development.

Table 1: Reported HPLC Methods for this compound Analysis

ParameterMethod 1Method 2
Column C18Discovery C18, 25 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 1mM Ammonium Acetate (80:20 v/v)[2][6]Methanol: 10 mM Sodium Dihydrogen Phosphate (60:40 v/v), pH 6.5[5]
Flow Rate 1.8 mL/min[2][6]Not Specified
Detection 210 nm[2][6]214 nm[5]
Retention Time (Pipoxolan HCl) 4.143 min[2]Not Specified
Retention Time (Degradant) 0.927 min[2]Not Specified

Q3: What conditions should I use for forced degradation studies of this compound?

A3: Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9][10] Based on published literature, the following conditions can be used:

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 1 M Hydrochloric Acid[5]Monitor at various time points (e.g., 2, 4, 8, 24 hours)
Base Hydrolysis 0.2 M Sodium Hydroxide[5]Monitor at various time points (e.g., 1, 2, 4, 8 hours)
Oxidation 0.33% Hydrogen Peroxide[5]Monitor at various time points (e.g., 2, 4, 8, 24 hours)
Thermal 70°C[5]Monitor at various time points (e.g., 1, 3, 7 days)
Photolytic Expose to light (as per ICH Q1B guidelines)Monitor at various time points

Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation (Acid Hydrolysis)

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 1 M hydrochloric acid.

  • Gently swirl to dissolve the substance.

  • Place the flask in a water bath at a controlled temperature (e.g., 60°C) for a specified duration.

  • After the desired time, remove the flask and allow it to cool to room temperature.

  • Neutralize the solution by carefully adding 0.2 M sodium hydroxide until the pH is approximately 7.

  • Dilute the solution to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: General HPLC Analysis

  • System Preparation: Prepare the mobile phase as described in Table 1. Degas the mobile phase before use.

  • Column Equilibration: Install the analytical column and equilibrate it with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject a standard solution of this compound multiple times (e.g., n=5) to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates.

  • Sample Analysis: Inject the blank, standard solutions, and degraded sample solutions.

  • Data Processing: Integrate the peaks and calculate the percentage of degradation.

References

Pipoxolan hydrochloride assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues encountered during the assay of Pipoxolan hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound quantification?

A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis.[1][2] HPLC methods are often preferred for their high specificity and sensitivity.[1][2]

Q2: What are the known stability issues with this compound that could affect assay results?

A2: this compound is susceptible to degradation under acidic and alkaline conditions.[2][3] Forced degradation studies have shown that it hydrolyzes in the presence of strong acids (e.g., 1 M hydrochloric acid) and bases (e.g., 0.2 M sodium hydroxide), leading to the formation of specific degradation products.[3] It is relatively stable under oxidative, thermal (up to 70°C), and photolytic stress.[3] The optimal stability is observed at a pH of 5.7.[3]

Q3: What are the typical sources of variability in this compound HPLC assays?

A3: Variability in HPLC assays for this compound can arise from several factors, including:

  • Mobile Phase Preparation: Incorrect composition or pH of the mobile phase can significantly impact retention times and peak shapes.[3][4]

  • Column Performance: Degradation of the HPLC column, often due to contamination or phase stripping, can lead to poor peak resolution and tailing.[5]

  • Sample Preparation: Incomplete dissolution of the sample or the presence of interfering substances from the sample matrix can affect accuracy.[6]

  • Instrumental Issues: Fluctuations in pump pressure, detector noise, and inconsistent injection volumes can all contribute to variability.[4][7]

  • Environmental Factors: Variations in laboratory temperature can affect retention times if a column oven is not used.[4]

Q4: How can I ensure the reproducibility of my this compound assay?

A4: To ensure reproducibility, it is crucial to:

  • Use a Validated Method: Follow a well-documented and validated analytical method with clearly defined parameters.[8]

  • Proper System Suitability Testing: Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, resolution, and theoretical plates.[4]

  • Consistent Sample and Standard Preparation: Use calibrated equipment and follow a standardized procedure for preparing all solutions.

  • Regular Instrument Maintenance: Perform routine maintenance on the HPLC system, including pump seals, filters, and detector lamps.[7]

  • Control Environmental Conditions: Maintain a stable laboratory temperature and use a column oven for consistent column temperature.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Improper mobile phase pH or composition.Adjust the mobile phase pH to be within the optimal range for this compound (around pH 6.5 has been shown to be effective).[3] Ensure accurate preparation of the mobile phase composition.
Column contamination or degradation.Flush the column with a strong solvent or, if necessary, replace the column.[4] Use a guard column to protect the analytical column.
Sample overload.Reduce the injection volume or the concentration of the sample.[9]
Shifting Retention Times Inconsistent mobile phase composition or flow rate.Prepare fresh mobile phase and ensure it is properly degassed.[9] Check the HPLC pump for leaks and verify the flow rate.[4]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[4]
Column aging.Replace the column if performance continues to degrade after cleaning.
Loss of Signal or Reduced Sensitivity Detector lamp issue.Check the detector lamp's energy and replace it if it's low.[9]
Leak in the system.Inspect all fittings and connections for leaks between the injector and the detector.[7]
Degradation of the analyte.Ensure samples are stored properly and analyzed within their stability period. This compound is most stable at pH 5.7.[3]
Presence of Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware. Filter the mobile phase before use.[7]
Irreproducible Results Between Assays Inconsistent preparation of standards and samples.Use calibrated volumetric flasks and pipettes. Ensure complete dissolution of the analyte.
Variation in system equilibration time.Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[9]
Different batches of reagents or columns.Qualify new batches of reagents and columns before use in routine analysis.

Experimental Protocols

HPLC Method for this compound and its Degradant[3]
  • Column: Discovery® C18 LC column (25 cm × 4.6 mm id, 5 µm particle size)

  • Mobile Phase: Methanol–10 mM sodium dihydrogen phosphate (60:40, v/v)

  • pH: 6.5 (adjusted with 0.2 M sodium hydroxide)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Forced Degradation Study Protocol[3]
  • Acid Hydrolysis: Reflux 300 mg of this compound in 50 mL of methanol and 50 mL of 2 M hydrochloric acid at 100°C for 6 hours.

  • Alkaline Hydrolysis: Reflux 300 mg of this compound in 50 mL of methanol and 50 mL of 0.4 M sodium hydroxide at 100°C for 2 hours.

  • Oxidative Degradation: Dissolve 100 mg of this compound in 90 mL of methanol and add 10 mL of 0.33% hydrogen peroxide. Store at room temperature.

  • Thermal Degradation: Store the solid drug at 70°C for one week.

  • Photolytic Degradation: Expose the solid drug to a tungsten lamp (40 W) for 7 days.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution in Methanol) Injection Inject Sample/Standard Sample_Prep->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Methanol:Phosphate Buffer, pH 6.5) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Peak Area Comparison) Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Degradation_Pathway Pipoxolan This compound Acid Acid Hydrolysis (1 M HCl, 100°C, 6h) Pipoxolan->Acid Alkali Alkaline Hydrolysis (0.2 M NaOH, 100°C, 2h) Pipoxolan->Alkali Oxidation Oxidation (0.33% H2O2) Pipoxolan->Oxidation Heat Dry Heat (70°C, 1 week) Pipoxolan->Heat Light Photolysis (Tungsten Lamp, 7 days) Pipoxolan->Light DG1 Hydroxy–diphenyl–acetic acid (DG1) Acid->DG1 forms DG2 3-(1-piperidino) propanol (DG2) Acid->DG2 forms Alkali->DG1 forms Alkali->DG2 forms No_Degradation No Degradation Observed Oxidation->No_Degradation Heat->No_Degradation Light->No_Degradation

Caption: Degradation pathway of this compound under various stress conditions.

References

Minimizing Pipoxolan hydrochloride adsorption to labware

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pipoxolan Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to mitigate the common issue of compound adsorption to laboratory ware, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

This compound is an antispasmodic drug with the chemical formula C22H26ClNO3.[1][2] Its structure contains two phenyl rings and a piperidinyl group, making it a relatively large and hydrophobic molecule.[3][4] This hydrophobicity is a primary driver for its adsorption to plastic surfaces, such as polypropylene and polystyrene, through hydrophobic interactions.[5][6] Furthermore, as a hydrochloride salt, it is positively charged in aqueous solutions. This charge can lead to ionic interactions with negatively charged surfaces, such as the silanol groups present on untreated glass.

Q2: Which types of labware are most susceptible to this compound adsorption?

Standard, untreated labware made from polypropylene (PP) and polystyrene (PS) are highly susceptible to adsorption due to hydrophobic interactions.[5][6] Untreated borosilicate glassware can also be problematic due to ionic interactions between the positively charged Pipoxolan molecule and negatively charged silanol groups on the glass surface.

Q3: What are the consequences of this compound adsorption in my experiments?

Adsorption of this compound to labware can lead to a significant reduction in the actual concentration of the compound in your working solutions. This can result in:

  • Inaccurate and irreproducible results: Lower effective concentrations can lead to diminished biological or chemical effects, making it difficult to obtain reliable data.

  • High variability: Inconsistent adsorption across different wells or tubes can cause high variability between replicate samples.

  • Failed experiments: A significant loss of the compound may lead to a complete lack of an observable effect, resulting in wasted time and resources.

Q4: What general strategies can I employ to minimize adsorption?

There are three main strategies to combat non-specific adsorption:

  • Select Appropriate Labware: Use labware specifically designed or treated to reduce the binding of molecules.

  • Optimize Solution Conditions: Modify your solvent or buffer to decrease the interactions between this compound and the labware surface.

  • Pre-treat Labware Surfaces: Coat the labware with a passivating agent to block the sites where adsorption occurs.

Troubleshooting Guide

Problem: I'm observing low recovery of this compound or high variability in my assay results.

This is a classic sign of compound adsorption. Follow this troubleshooting workflow to diagnose and solve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Low Recovery or High Variability Detected q1 Are you using low-binding labware? start->q1 s1 Action: Switch to Low-Binding Polypropylene or Silanized Glass. (See Table 1) q1->s1 No q2 Is the solution pH optimized to minimize ionic interactions? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved s1->end_node s2 Action: Adjust pH. Consider a pH-rate profile study. (See FAQ Q5) q2->s2 No q3 Does your buffer contain additives to disrupt interactions (e.g., organic solvent, detergent)? q2->q3 Yes s2->end_node s3 Action: Add a co-solvent (e.g., Acetonitrile) or a non-ionic detergent (e.g., Tween-20). (See Table 2) q3->s3 No s4 Action: Pre-treat labware with a passivating agent like BSA. (See Protocol 1) q3->s4 Yes, but problem persists s3->end_node s4->end_node

Figure 1. Troubleshooting workflow for this compound adsorption.

Data Presentation: Labware & Additive Choices

Choosing the right labware and solution additives is critical. The tables below summarize options for reducing non-specific binding.

Table 1. Comparison of Labware Types for Minimizing Small Molecule Adsorption

Labware Type Material Primary Adsorption Mechanism Expected Reduction in Adsorption Best For
Standard Polypropylene Hydrophobic Interaction Baseline General, non-sensitive applications
Standard Borosilicate Glass Ionic Interaction Variable Working with organic solvents
Low-Binding Modified Polypropylene Reduced Hydrophobicity 80 - 95% Aqueous buffers, sensitive assays[7]
Silanized Glass Surface-Treated Glass Reduced Ionic Interaction Variable Preventing charge-based interactions[7]

| PEG-Coated | Modified Polymer/Glass | Steric Hindrance | >95% | High-sensitivity applications[8] |

Table 2. Effect of Common Buffer Additives on Adsorption

Additive Recommended Concentration Mechanism of Action Considerations
Acetonitrile 5-20% (v/v) Increases compound solubility in the aqueous phase, reducing hydrophobic interactions with plastic.[6] May affect cell viability or enzyme activity. Can cause peak broadening in chromatography.[6]
Tween-20 / Triton X-100 0.01-0.1% (v/v) Non-ionic detergents that disrupt hydrophobic interactions by forming micelles and coating surfaces.[7][9] Can interfere with certain assays (e.g., fluorescence) or downstream processing.

| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Coats the labware surface, creating a hydrophilic protein layer that prevents compound binding.[7][9] | Not suitable for protein or peptide studies. Must be high-purity and fatty-acid-free. |

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Labware to Minimize Adsorption

This protocol describes how to pre-treat standard polypropylene labware (e.g., microplates, tubes) with Bovine Serum Albumin (BSA) to create a passive, low-binding surface.

G start Start prep_bsa Prepare 1% (w/v) BSA solution in PBS (pH 7.4). Filter sterilize (0.22 µm). start->prep_bsa add_bsa Add BSA solution to labware, ensuring all surfaces are covered. prep_bsa->add_bsa incubate Incubate for at least 2 hours at room temperature. (Overnight at 4°C is also effective). add_bsa->incubate remove_bsa Aspirate and discard the BSA solution. incubate->remove_bsa wash1 Wash the surfaces twice with sterile-filtered water to remove any unbound BSA. remove_bsa->wash1 dry Allow labware to air dry in a laminar flow hood or use immediately. wash1->dry end_node End: Labware Ready for Use dry->end_node

Figure 2. Workflow for BSA coating of polypropylene labware.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene tubes or plates

  • Sterile-filtered water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filter

Procedure:

  • Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 1% (10 mg/mL).

  • Filter Sterilize: Pass the BSA solution through a 0.22 µm filter to remove any aggregates or microbial contaminants.

  • Coat Labware: Add a sufficient volume of the sterile 1% BSA solution to the polypropylene labware to completely cover the surfaces that will contact your sample.

  • Incubate: Seal the labware (e.g., with a plate sealer or cap) and incubate for a minimum of 2 hours at room temperature. For best results, incubate overnight at 4°C.

  • Remove Solution: Carefully aspirate the BSA solution from the labware.

  • Wash: Wash the surfaces twice with sterile-filtered water to remove any loosely bound BSA.[7]

  • Dry/Use: The labware can be used immediately while wet or allowed to air dry in a sterile environment (e.g., a laminar flow hood).

Advanced Topics

Q5: How does pH affect the adsorption of this compound?

The pH of your solution can significantly influence adsorption, especially to glass surfaces.[10][11] this compound is a salt of a weak base. At different pH values, the charge state of both the Pipoxolan molecule and the labware surface can change.

  • On Glass: At neutral or basic pH, silanol groups on glass are deprotonated (Si-O⁻), creating a negative surface charge that attracts the positively charged Pipoxolan molecule. Lowering the pH can protonate these silanol groups (Si-OH), neutralizing the surface and reducing ionic attraction.

  • On Pipoxolan: The charge of the Pipoxolan molecule itself is dependent on its pKa. Adjusting the pH far from its pKa could neutralize the molecule, which might decrease ionic binding but could potentially increase hydrophobic binding.

For sensitive experiments, performing a pH-rate profile study to find the pH of minimum adsorption is recommended.[12]

G cluster_glass Glass Surface (Untreated) cluster_pp Polypropylene Surface pipoxolan Pipoxolan-H⁺ (Positively Charged) glass_surface Si-O⁻ (Negatively Charged Surface) pipoxolan->glass_surface Adsorption interaction_glass Ionic Attraction pp_surface Hydrophobic Surface pipoxolan->pp_surface Adsorption interaction_pp Hydrophobic Interaction

Figure 3. Primary mechanisms of this compound adsorption.

References

Validation & Comparative

A Comparative Guide to Pipoxolan Hydrochloride and Verapamil in the Context of Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pipoxolan hydrochloride and Verapamil, with a focus on their mechanisms of action related to calcium channel blockade. While Verapamil is a well-established calcium channel blocker with extensive supporting data, the information available for this compound in this specific context is limited. This comparison, therefore, draws upon the current understanding of each compound's pharmacological profile.

Executive Summary

Mechanism of Action: A Qualitative Comparison

Due to the absence of direct comparative experimental data, this section provides a qualitative overview of the proposed or established mechanisms of action for both compounds.

This compound: A Multifaceted Smooth Muscle Relaxant

This compound's primary therapeutic effect is the relaxation of smooth muscle.[7] This is reportedly achieved through a dual mechanism of action:

  • Inhibition of Calcium Influx: It is proposed that this compound inhibits the influx of calcium ions through L-type calcium channels in smooth muscle cells.[7] This reduction in intracellular calcium concentration leads to a decrease in the contractile response of these muscles.[7]

  • Modulation of cAMP Levels: A secondary mechanism may involve the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.[7] Elevated cAMP activates protein kinase A (PKA), which in turn promotes muscle relaxation.[7]

Recent research has also explored its potential in other areas, including anticancer and neuroprotective effects.[8][9][12]

Verapamil: A Well-Characterized L-Type Calcium Channel Blocker

Verapamil is a non-dihydropyridine calcium channel blocker that exerts its effects by directly binding to and blocking the pore of L-type voltage-gated calcium channels.[1][5] This action has significant consequences for both cardiac and vascular tissues:

  • Vascular Smooth Muscle: By blocking calcium entry, Verapamil causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][4][5]

  • Cardiac Muscle: In the heart, Verapamil's blockade of calcium channels results in a negative inotropic effect (reduced contractility), a negative chronotropic effect (decreased heart rate), and a negative dromotropic effect (slowed atrioventricular conduction).[1][2][5] These properties make it effective in treating angina and various cardiac arrhythmias.[2][4]

Data Presentation

A quantitative comparison of the calcium channel blocking potency (e.g., IC50 values) of this compound and Verapamil cannot be provided as direct comparative experimental data is not available in the reviewed literature. The following table summarizes the qualitative aspects of their mechanisms and primary uses.

FeatureThis compoundVerapamil
Primary Classification Smooth Muscle Relaxant, AntispasmodicNon-Dihydropyridine Calcium Channel Blocker
Primary Therapeutic Uses Gastrointestinal spasms, uterine hyperactivity, and other conditions related to smooth muscle contraction.[7][8][11]Hypertension, angina pectoris, supraventricular arrhythmias.[1][2][4][6]
Proposed/Established Mechanism Inhibition of L-type calcium channels in smooth muscle; potential increase in cAMP levels.[7]Direct blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[1][5]
Target Tissues Primarily smooth muscle.[7]Cardiac muscle and vascular smooth muscle.[1][5]
Level of Evidence for Ca2+ Channel Blockade Suggested in literature, but lacks extensive direct experimental validation and quantitative data.Well-established with extensive experimental and clinical data.

Experimental Protocols

Detailed experimental protocols for direct comparative studies of this compound and Verapamil on calcium channel blockade are not available in the current body of scientific literature. For researchers interested in investigating the potential calcium channel blocking properties of this compound, standard methodologies would include:

  • Patch-Clamp Electrophysiology: To directly measure the effect of the compound on the current flowing through specific calcium channel subtypes (e.g., L-type, T-type) in isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes).

  • Calcium Imaging: To visualize and quantify changes in intracellular calcium concentrations in response to the compound in cultured cells.

  • Isolated Tissue Bath Assays: To measure the contractile response of isolated smooth muscle preparations (e.g., aortic rings, intestinal segments) to the compound in the presence of agents that stimulate calcium influx.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed and established signaling pathways for this compound and Verapamil.

Pipoxolan_Mechanism Pipoxolan Pipoxolan hydrochloride L_type_Ca_Channel L-type Ca2+ Channel Pipoxolan->L_type_Ca_Channel Inhibits Phosphodiesterase Phosphodiesterase Pipoxolan->Phosphodiesterase Inhibits Ca_influx Ca2+ Influx cAMP_degradation cAMP Degradation cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Proposed dual mechanism of this compound.

Verapamil_Mechanism Verapamil Verapamil L_type_Ca_Channel L-type Ca2+ Channel Verapamil->L_type_Ca_Channel Blocks Ca_influx Ca2+ Influx VSMC Vascular Smooth Muscle Cell Ca_influx->VSMC Reduced Influx Cardiomyocyte Cardiomyocyte Ca_influx->Cardiomyocyte Reduced Influx Vasodilation Vasodilation VSMC->Vasodilation Cardiac_Effects Decreased Contractility Decreased Heart Rate Slowed AV Conduction Cardiomyocyte->Cardiac_Effects

Caption: Established mechanism of Verapamil action.

Conclusion and Future Directions

References

Comparative Efficacy of Pipoxolan Hydrochloride and Other Antispasmodics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Pipoxolan hydrochloride against other commonly used antispasmodic agents, namely dicyclomine, mebeverine, and hyoscyamine. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on mechanisms of action, clinical efficacy, and experimental protocols.

Executive Summary

This compound is a smooth muscle relaxant with a dual mechanism of action, involving the inhibition of calcium influx and an increase in intracellular cyclic adenosine monophosphate (cAMP). While it is used for various smooth muscle spasms, direct comparative clinical trial data against other major antispasmodics is limited. This guide summarizes the available efficacy data for this compound and key alternatives, highlighting the need for head-to-head studies for a definitive comparative assessment. The other antispasmodics discussed fall into two main categories: anticholinergics (dicyclomine and hyoscyamine) and direct smooth muscle relaxants (mebeverine).

Mechanism of Action

The antispasmodic effect of these drugs is achieved through different molecular pathways that ultimately lead to the relaxation of smooth muscle in the gastrointestinal tract and other organs.

This compound: This agent exhibits a dual mechanism of action. It primarily functions as a smooth muscle relaxant by inhibiting the influx of calcium ions through L-type calcium channels in muscle cells. Additionally, it is suggested to increase intracellular levels of cAMP, which activates protein kinase A (PKA) and promotes muscle relaxation.

Dicyclomine: Dicyclomine acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors on smooth muscle cells, thus preventing acetylcholine-induced contractions. It also possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action.[1]

Mebeverine: Mebeverine is a musculotropic agent that acts directly on the smooth muscle of the gut. Its proposed mechanisms include the blockade of sodium channels, inhibition of intracellular calcium accumulation, and a weak antimuscarinic effect.[2]

Hyoscyamine: As an anticholinergic/antimuscarinic agent, hyoscyamine competitively inhibits the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[3] This blockade leads to a reduction in gastrointestinal motility and secretion.[3]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways involved in the action of this compound and the comparator antispasmodics.

Pipoxolan_Signaling_Pathway Pipoxolan Pipoxolan hydrochloride L_type_Ca_Channel L-type Calcium Channel Pipoxolan->L_type_Ca_Channel Inhibits Adenylate_Cyclase Adenylate Cyclase Pipoxolan->Adenylate_Cyclase Activates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Smooth_Muscle_Relaxation

Caption: Signaling Pathway of this compound

Anticholinergic_Signaling_Pathway Anticholinergic Dicyclomine / Hyoscyamine Muscarinic_Receptor Muscarinic Receptor (M3) Anticholinergic->Muscarinic_Receptor Blocks Gq_Protein Gq Protein Muscarinic_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction

Caption: Anticholinergic Antispasmodic Signaling Pathway

Mebeverine_Signaling_Pathway cluster_0 Smooth Muscle Cell Mebeverine Mebeverine Na_Channel Voltage-gated Sodium Channel Mebeverine->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channel Mebeverine->Ca_Channel Blocks Intracellular_Ca_Stores Intracellular Ca²⁺ Stores Mebeverine->Intracellular_Ca_Stores Inhibits Release Na_Channel->Ca_Channel Depolarization activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release Ca²⁺ Release Intracellular_Ca_Stores->Ca_Release Smooth_Muscle_Relaxation Smooth Muscle Relaxation

Caption: Signaling Pathway of Mebeverine

Comparative Efficacy Data

DrugComparatorConditionKey Efficacy FindingsReference
This compound --Data from direct comparative clinical trials is not available.-
Dicyclomine PlaceboFunctional Bowel/IBSIn controlled clinical trials, 82% of patients treated with dicyclomine hydrochloride (160 mg/day) showed a favorable clinical response compared to 55% of those treated with a placebo (p<0.05).[4][4]
Mebeverine PlaceboIBSA meta-analysis of eight randomized trials showed a pooled relative risk (RR) for clinical improvement of 1.13 (95% CI: 0.59-2.16) and for relief of abdominal pain of 1.33 (95% CI: 0.92-1.93), which were not statistically significant.[5] However, other studies suggest its effectiveness in managing IBS symptoms.[6][5][6]
Mebeverine Pinaverium bromideIBS with DiarrheaImprovements in global well-being were similar in both groups, with a marked decrease in daily defecation frequencies.[2][2]
Hyoscyamine PlaceboIBSOne small crossover study reported that hyoscyamine improved IBS symptoms from baseline numerically, but not significantly, compared with placebo.[7][7]

Experimental Protocols

Standard preclinical assays are utilized to evaluate the antispasmodic properties of compounds. The following are detailed methodologies for key experiments.

In Vitro Isolated Tissue Bath Assay

This assay is a classic method to assess the direct effects of a compound on smooth muscle contractility.

Objective: To determine the spasmolytic activity of a test compound on isolated intestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the small intestine (e.g., guinea pig ileum or rat jejunum) is isolated and cleaned of mesenteric tissue.

  • Organ Bath Setup: The tissue segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Contraction Induction: A spasmogen, such as acetylcholine or potassium chloride, is added to the organ bath to induce a sustained contraction of the smooth muscle tissue.

  • Compound Administration: The test compound (e.g., this compound or a comparator) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Acquisition: The contractile force of the tissue is measured using an isometric force transducer connected to a data acquisition system. The relaxation induced by the test compound is recorded.

  • Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and a concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal relaxation).

In_Vitro_Assay_Workflow start Start tissue_prep Isolate & Prepare Intestinal Tissue start->tissue_prep organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath induce_contraction Induce Contraction (e.g., Acetylcholine) organ_bath->induce_contraction add_compound Add Test Compound (Increasing Concentrations) induce_contraction->add_compound record_data Record Muscle Tension add_compound->record_data analyze_data Analyze Data (Calculate EC50) record_data->analyze_data end End analyze_data->end

Caption: Workflow for an In Vitro Isolated Tissue Bath Assay
In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

This in vivo model assesses the effect of a compound on intestinal motility in a living animal.

Objective: To evaluate the effect of a test compound on the rate of gastrointestinal transit in rodents.

Methodology:

  • Animal Preparation: Rodents (e.g., mice or rats) are fasted overnight with free access to water.

  • Compound Administration: The test compound or vehicle is administered orally or via another appropriate route at a predetermined time before the marker administration.

  • Marker Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia, is administered orally to each animal.[8][9]

  • Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. This is calculated using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.

In_Vivo_Assay_Workflow start Start fasting Fast Animals Overnight start->fasting compound_admin Administer Test Compound/Vehicle fasting->compound_admin charcoal_admin Administer Charcoal Meal Orally compound_admin->charcoal_admin wait Wait for a Defined Period charcoal_admin->wait euthanize Euthanize Animals wait->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Distance Traveled by Charcoal dissect->measure analyze Calculate % of Intestinal Transit measure->analyze end End analyze->end

Caption: Workflow for an In Vivo Gastrointestinal Transit Assay

Conclusion

This compound is an antispasmodic with a distinct dual mechanism of action. While preclinical and clinical data for other antispasmodics such as dicyclomine, mebeverine, and hyoscyamine are available, a direct comparative assessment of efficacy against this compound is lacking. The data presented in this guide, derived from individual studies, allows for an indirect comparison and highlights the therapeutic potential of each agent. However, to establish a definitive hierarchy of efficacy, head-to-head clinical trials are warranted. The experimental protocols provided offer standardized methods for future comparative preclinical evaluations of these and novel antispasmodic compounds.

References

A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Pipoxolan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Pipoxolan hydrochloride, complete with experimental data and protocols.

In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. This compound, a smooth muscle relaxant, requires robust analytical methods to ensure its quality and efficacy in final dosage forms. This guide provides a comprehensive comparison of traditional High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound. The comparison is supported by experimental data, detailed protocols, and a workflow for method cross-validation.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC): A Synopsis

HPLC has long been the gold standard for chromatographic analysis in the pharmaceutical industry. It utilizes columns packed with particles typically 3-5 µm in diameter to separate components of a mixture.[1] In contrast, UPLC employs columns with sub-2 µm particles, which, when coupled with a system designed to handle higher backpressures, offers significant advantages.[2]

The primary benefits of UPLC over HPLC include:

  • Increased Resolution and Sensitivity: The smaller particle size in UPLC columns leads to sharper and narrower peaks, allowing for better separation of the analyte from impurities and enhancing detection sensitivity.[1][3]

  • Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC, thereby increasing sample throughput.[3][4]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a substantial decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[1][2]

Experimental Protocols

Detailed methodologies for both a stability-indicating HPLC method and a proposed UPLC method for the analysis of this compound are presented below.

HPLC Method Protocol

This method is designed to be stability-indicating, meaning it can separate the intact drug from its degradation products.

  • Instrumentation: An Agilent 1200 series HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, and a variable wavelength detector was used.

  • Chromatographic Column: A C18 column (100 x 2.1mm, 5µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 1mM ammonium acetate in a ratio of 80:20 (v/v).

  • Flow Rate: 1.8 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-10 µg/mL.

  • Sample Preparation: For assay determination, a quantity of powdered tablets equivalent to 10 mg of this compound was accurately weighed, dissolved in methanol, sonicated, and diluted to a final concentration within the linearity range with the mobile phase. The solution was filtered through a 0.45 µm nylon filter before injection.

Proposed UPLC Method Protocol

This proposed UPLC method is designed for rapid and sensitive quantification of this compound, drawing upon typical parameters for similar small molecule hydrochloride drugs.

  • Instrumentation: A Waters ACQUITY UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Chromatographic Column: An ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of methanol and water. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1-5 µg/mL.

  • Sample Preparation: Similar to the HPLC method, a sample of powdered tablets would be prepared to a final concentration within the linearity range using the initial mobile phase composition and filtered through a 0.22 µm PVDF filter.

Data Presentation and Comparison

The following tables summarize the expected performance characteristics of the HPLC and UPLC methods for the analysis of this compound based on typical validation parameters.

Table 1: Chromatographic Performance Comparison

ParameterHPLC MethodProposed UPLC Method
Column C18 (100 x 2.1mm, 5µm)ACQUITY UPLC BEH C18 (50mm x 2.1mm, 1.7µm)
Flow Rate 1.8 mL/min0.4 mL/min
Run Time ~ 8 min~ 2.5 min
Backpressure ~ 1500 psi~ 8000 psi
Solvent Consumption/Run ~ 14.4 mL~ 1.0 mL

Table 2: Method Validation Parameters Comparison

ParameterHPLC MethodProposed UPLC Method
Linearity Range 1 - 10 µg/mL0.1 - 5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.38 ± 0.672%98.0 - 102.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.02 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.06 µg/mL

Cross-Validation Workflow

The cross-validation of the two methods is crucial to ensure that the UPLC method provides equivalent or superior results to the established HPLC method. The following diagram illustrates a typical workflow for this process.

G start Start: Define Cross-Validation Protocol hplc_val Validate HPLC Method (ICH Guidelines) start->hplc_val uplc_val Validate UPLC Method (ICH Guidelines) start->uplc_val sample_prep Prepare a Single Batch of This compound Samples hplc_val->sample_prep uplc_val->sample_prep hplc_analysis Analyze Samples using Validated HPLC Method sample_prep->hplc_analysis uplc_analysis Analyze Samples using Validated UPLC Method sample_prep->uplc_analysis data_comp Compare Results: Assay, Impurity Profile hplc_analysis->data_comp uplc_analysis->data_comp stat_analysis Statistical Analysis (e.g., t-test, F-test) data_comp->stat_analysis conclusion Conclusion: Method Equivalency or Superiority stat_analysis->conclusion end End: Adopt UPLC Method for Routine Use conclusion->end

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Conclusion

The transition from HPLC to UPLC for the analysis of this compound offers substantial benefits in terms of speed, sensitivity, and operational efficiency. While HPLC provides a robust and reliable method, the proposed UPLC method can significantly enhance productivity in a quality control environment. The successful cross-validation of these methods, following the outlined workflow, will provide the necessary data to justify the adoption of the UPLC method for routine analysis, ensuring that the analytical capabilities keep pace with the demands of modern pharmaceutical development and manufacturing.

References

A Comparative Analysis of the Neuroprotective Effects of Pipoxolan Hydrochloride and Edaravone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuroprotective properties of Pipoxolan hydrochloride and Edaravone, drawing upon available preclinical data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms and potential therapeutic applications of these two compounds.

Overview of Neuroprotective Mechanisms

Edaravone is a potent free-radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[1][2] Its primary neuroprotective effect is attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurological disorders.[3][4] Edaravone has also been shown to exert anti-inflammatory effects and modulate apoptotic pathways.[3][5]

This compound is clinically used as a smooth muscle relaxant. Recent studies have unveiled its potential as a neuroprotective agent, particularly in the context of cerebral ischemia.[6] Its mechanism of action in neuroprotection appears to be distinct from that of Edaravone, focusing on the inhibition of neuronal apoptosis and the modulation of specific intracellular signaling cascades.[6]

Comparative Efficacy in Preclinical Models of Cerebral Ischemia

Quantitative data from preclinical studies in rodent models of middle cerebral artery occlusion (MCAO) provide a basis for comparing the neuroprotective efficacy of this compound and Edaravone.

CompoundAnimal ModelDosageKey Efficacy EndpointsQuantitative ResultsReference
This compound Male Wistar rats (250-300g) with 1-hour MCAO followed by 23-hour reperfusion10 and 30 mg/kg, p.o.Reduction in cerebral infarct area43.18% reduction (10 mg/kg)73.43% reduction (30 mg/kg)[6]
Improvement in neurological deficit score (0-4 scale)Score of 2.20 ± 0.20 (10 mg/kg) vs. 3.20 ± 0.29 (control)Score of 1.70 ± 0.21 (30 mg/kg) vs. 3.20 ± 0.29 (control)[6]
Reduction in TUNEL-positive (apoptotic) cells40.21% reduction (10 mg/kg)64.12% reduction (30 mg/kg)[6]
Reduction in cleaved caspase-3-positive cells37.18% reduction (10 mg/kg)63.44% reduction (30 mg/kg)[6]
Edaravone Male Sprague-Dawley rats with 2-hour transient MCAO3 mg/kg, i.v. post-reperfusionReduction in total infarct volumeSignificant reduction (exact percentage not specified in abstract)[7]
Improvement in neurological outcomeSignificantly improved neurological outcome[7]
Reduction in TUNEL-positive apoptotic cellsSignificant reduction in the peri-infarct area[7]
Male mice with 60-minute ischemia3 mg/kg, i.v. at various times post-ischemiaReduction in infarct volume at 24 hours68.10 ± 6.24% reduction when administered 6 hours post-ischemia[8]
Improvement in neurological deficit scoresSignificant improvement[8]

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of this compound and Edaravone are mediated by distinct signaling pathways.

This compound: Inhibition of Apoptosis and Ras/MEK/ERK Pathway

This compound appears to exert its neuroprotective effects by directly interfering with the apoptotic cascade and modulating the Ras/MEK/ERK signaling pathway, which is involved in cell proliferation and survival.[6]

Pipoxolan_Pathway Ischemia Cerebral Ischemia/ Reperfusion Ras Ras Ischemia->Ras activates MEK MEK Ras->MEK ERK p-ERK MEK->ERK Apoptosis Neuronal Apoptosis ERK->Apoptosis promotes Pipoxolan Pipoxolan hydrochloride Pipoxolan->Ras inhibits Pipoxolan->MEK inhibits Pipoxolan->ERK inhibits Pipoxolan->Apoptosis inhibits

Caption: this compound's proposed neuroprotective signaling pathway.

Edaravone: Free-Radical Scavenging and Nrf2 Pathway Activation

Edaravone's primary mechanism is the direct scavenging of free radicals. Additionally, it activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5][9] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.

Edaravone_Pathway OxidativeStress Oxidative Stress (ROS/RNS) NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Keap1 Keap1 OxidativeStress->Keap1 activates Edaravone Edaravone Edaravone->OxidativeStress scavenges Edaravone->Keap1 inhibits FreeRadicals Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->OxidativeStress neutralizes

Caption: Edaravone's dual mechanism of neuroprotection.

Experimental Protocols

This compound Study Protocol
  • Animal Model: Male Wistar rats (250–300 g) were used.

  • Ischemia Induction: Transient focal cerebral ischemia was induced by one hour of middle cerebral artery occlusion (MCAO) using the intraluminal filament method, followed by 23 hours of reperfusion.

  • Drug Administration: this compound (10 or 30 mg/kg) was administered orally.

  • Neurological Assessment: Neurological deficits were scored on a 4-point scale.

  • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Apoptosis Assessment: Apoptotic cells were identified using terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and immunohistochemistry for cleaved caspase-3.[6]

Edaravone Study Protocol (Representative)
  • Animal Model: Male Sprague-Dawley rats were used in one key study.[7] Other studies have utilized male mice.[8]

  • Ischemia Induction: Transient MCAO was induced for periods ranging from 60 to 120 minutes.[7][8]

  • Drug Administration: Edaravone (typically 3 mg/kg) was administered intravenously, often immediately after reperfusion.[7]

  • Neurological Assessment: Neurological function was evaluated using various scoring systems.[7][8]

  • Infarct Volume Measurement: TTC staining was commonly used to determine the infarct volume.[7][8]

  • Apoptosis and Oxidative Stress Markers: Immunohistochemistry was used to assess markers of apoptosis (e.g., TUNEL, Bax, Bcl-2) and oxidative stress (e.g., 4-HNE, 8-OHdG).[7][8]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_ischemia_induction Ischemia Induction cluster_treatment Treatment cluster_assessment Outcome Assessment AnimalModel Rodent Model (Rat or Mouse) Anesthesia Anesthesia AnimalModel->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) via filament Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion DrugAdmin Drug Administration (Pipoxolan or Edaravone) Reperfusion->DrugAdmin NeuroScore Neurological Scoring DrugAdmin->NeuroScore InfarctVolume Infarct Volume Measurement (TTC Staining) DrugAdmin->InfarctVolume IHC Immunohistochemistry (Apoptosis, Oxidative Stress) DrugAdmin->IHC

Caption: General experimental workflow for preclinical neuroprotection studies.

Conclusion

Based on the available preclinical data, both this compound and Edaravone demonstrate significant neuroprotective effects in rodent models of cerebral ischemia. However, they appear to operate through different primary mechanisms. Edaravone's well-established role as a potent free-radical scavenger provides a clear advantage in conditions where oxidative stress is a major pathological driver. This compound, on the other hand, shows promise through its direct anti-apoptotic actions and modulation of the Ras/MEK/ERK signaling pathway.

A direct comparative study using identical experimental models and a comprehensive panel of endpoints, including markers for both oxidative stress and apoptosis, is necessary to definitively determine the relative neuroprotective efficacy of these two compounds. Further research into the potential antioxidant properties of this compound would be particularly valuable for a more complete comparison.

References

Benchmarking Pipoxolan Hydrochloride Against Novel Cancer Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is perpetually evolving, with a continuous influx of novel therapeutics targeting specific molecular pathways. This guide provides a comparative analysis of Pipoxolan hydrochloride, a compound originally developed as a smooth muscle relaxant that has demonstrated notable anticancer properties, against a selection of recently developed, targeted cancer therapies. This objective comparison, supported by preclinical data, aims to assist researchers and drug development professionals in evaluating the potential of this compound in the current oncological context.

This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, oral squamous cell carcinoma, and lung cancer. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and modulation of key signaling pathways such as PI3K/AKT and MAPK.

For a relevant comparison, this guide benchmarks this compound against four novel therapeutic agents that target distinct but related cellular processes:

  • Venetoclax: A BCL-2 inhibitor that promotes apoptosis.

  • Palbociclib: A CDK4/6 inhibitor that induces cell cycle arrest.

  • Alpelisib: A PI3Kα inhibitor that targets the PI3K/AKT pathway.

  • Trametinib: A MEK1/2 inhibitor that targets the MAPK/ERK pathway.

This guide will present a summary of their preclinical efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the selected novel cancer therapeutics in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a common measure of a compound's potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia~17.9 - 18.6
THP-1Human Monocytic LeukemiaNot specified
MG63Human Osteosarcoma~81.9 - 86.7
HSC-3Oral Squamous Cell CarcinomaNot specified
CL1-5Lung AdenocarcinomaNot specified

Note: IC50 values for this compound are limited in the public domain and the values presented are from studies on propolis extracts containing Pipoxolan or related compounds. Further direct studies are needed for a more comprehensive profile.

Table 2: IC50 Values of Venetoclax in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
OCI-AML3Acute Myeloid Leukemia~600
MOLM-13Acute Myeloid Leukemia~200
HL-60Acute Promyelocytic Leukemia~1600
OCI-Ly1Diffuse Large B-cell Lymphoma~60

Table 3: IC50 Values of Palbociclib in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer (ER+)~100
T-47DBreast Cancer (ER+)~150
MDA-MB-453Breast Cancer (HER2+)106
MDA-MB-231Breast Cancer (Triple Negative)285

Table 4: IC50 Values of Alpelisib in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
BT-474Breast Cancer (HER2+, PIK3CA mut)5.78
SKBR-3Breast Cancer (HER2+, PIK3CA wt)>1000
KPL4Breast Cancer (HER2+, PIK3CA mut)Low nM range
HCC1954Breast Cancer (HER2+, PIK3CA mut)Low nM range

Table 5: IC50 Values of Trametinib in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colorectal Cancer (BRAF mut)0.48
COLO205Colorectal Cancer (BRAF mut)0.52
A375Melanoma (BRAF mut)~1
CAL62Thyroid Cancer (KRAS mut)~1.1 - 4.8

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these anticancer agents are provided below.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and novel therapeutic agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis for Signaling Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, BCL-2, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed therapeutic agents.

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Alpelisib Alpelisib Alpelisib->PI3K inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Alpelisib.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Trametinib Trametinib Trametinib->MEK inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Cell_Cycle_Regulation cluster_0 G1-S Transition G1 Phase G1 Phase S Phase (DNA Synthesis) S Phase (DNA Synthesis) G1 Phase->S Phase (DNA Synthesis) G2 Phase G2 Phase S Phase (DNA Synthesis)->G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) M Phase (Mitosis)->G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S Phase (DNA Synthesis) promotes Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits

Caption: The G1-S phase transition of the cell cycle and the inhibitory action of Palbociclib.

Apoptosis_Pathway Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Bax/Bak Apoptotic Stimuli->Bax/Bak activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion forms pores in Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes BCL-2 BCL-2 BCL-2->Bax/Bak inhibits Venetoclax Venetoclax Venetoclax->BCL-2 inhibits

Caption: The intrinsic apoptosis pathway and the inhibitory action of Venetoclax on BCL-2.

Experimental Workflows

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for an MTT cell viability assay.

Flow_Cytometry_Workflow A Treat cells with compounds B Harvest and fix cells (Cell Cycle) or Harvest and resuspend in Binding Buffer (Apoptosis) A->B C Stain with Propidium Iodide (Cell Cycle) or Annexin V/PI (Apoptosis) B->C D Acquire data on flow cytometer C->D E Analyze data to determine cell cycle phase or apoptotic status D->E

Caption: A generalized workflow for flow cytometry-based cell cycle and apoptosis analysis.

Conclusion

This guide provides a foundational comparison of this compound with several novel, targeted cancer therapeutics. The preclinical data suggests that this compound exhibits anticancer activity, seemingly through mechanisms that overlap with those of established targeted therapies, such as the induction of apoptosis and the modulation of key signaling pathways.

However, a direct and comprehensive comparison is challenging due to the limited availability of extensive preclinical data for this compound across a wide range of cancer models. The IC50 values presented highlight the high potency of the newer targeted agents in specific, often genetically defined, cancer cell lines.

For researchers and drug development professionals, this guide underscores the potential of repurposing existing drugs like this compound for oncology applications. Further rigorous preclinical studies are warranted to fully elucidate its mechanism of action, identify sensitive cancer subtypes, and establish its efficacy in comparison to and in combination with current standards of care. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting such future investigations.

Pipoxolan Hydrochloride: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Pipoxolan hydrochloride, a compound traditionally recognized as a smooth muscle relaxant, has demonstrated significant potential in influencing cellular behavior across a variety of cell lines.[1][2][3] This guide provides a comparative overview of its effects on cancer and inflammatory cell lines, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of Pipoxolan's multifaceted activities.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound have been quantified in several cancer cell lines, with notable variations in sensitivity. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of the cell population, are summarized below for oral squamous cell carcinoma (OSCC) cell lines after 24 hours of treatment.

Cell LineTypeIC50 Value (µg/mL)Reference
TW206Oral Squamous Cell Carcinoma13.13[2][4]
HSC-3Oral Squamous Cell Carcinoma42.28[2][4]
Cal-27Head and Neck Squamous Cell Carcinoma52.69[2][4]
HL-60Human Promyelocytic LeukemiaNot explicitly defined as IC50, but significant apoptosis was induced at 6.25 µg/mL after 24 hours.[5][6]

Comparative Effects on Cellular Pathways

This compound exerts its effects through the modulation of multiple signaling pathways, which vary depending on the cell type.

Cell Line TypeKey Affected PathwaysObserved Effects
Oral Squamous Cell Carcinoma (TW206, HSC-3) Intrinsic Apoptosis Pathway, PI3K/AKT PathwayInduction of apoptosis through the generation of Reactive Oxygen Species (ROS), leading to a decrease in mitochondrial membrane potential.[7][8] This activates the intrinsic apoptotic cascade, involving an increased BAX/BCL2 ratio, cytochrome c release, and activation of caspase-9 and caspase-3.[2][4][8] A notable effect is the suppression of the PI3K/AKT signaling pathway.[4][8] The extrinsic apoptotic pathway, mediated by caspase-8, does not appear to be involved.[4]
Human Leukemia (HL-60) Cell Cycle Regulation, Intrinsic Apoptosis PathwayArrests the cell cycle in the G0/G1 phase through the induction of p53 and p21.[5][6] Similar to OSCC cells, it induces apoptosis via ROS production, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[5][6]
Non-Small Cell Lung Cancer (CL1-5) Cell Migration and InvasionInhibits cell migration and invasion by downregulating the activity of matrix metalloproteinases MMP-9 and MMP-2.[1]
Murine Macrophage (RAW 264.7) Inflammatory and Antioxidant PathwaysSuppresses inflammatory responses by inhibiting key transcription factors such as NF-κB, AP-1, and STATs.[1][9][10] It also blocks the upstream TLR4 signaling pathway.[9][10] Concurrently, it activates the antioxidative Nrf2 pathway.[9][10]
Vascular Smooth Muscle Cells (VSMC) Cell Migration and ProliferationAttenuates migration and modulates the Ras/MEK/ERK signaling pathway, as well as the activity of matrix metalloproteinases-2 and -9, which can impact intimal hyperplasia.[1][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effects.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a defined period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blotting)
  • Cell Lysis: Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, BCL2 family proteins, PI3K, AKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

G cluster_workflow General Experimental Workflow for Cellular Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_analysis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis_analysis protein_analysis Protein Expression (Western Blot) treatment->protein_analysis

A generalized workflow for in vitro studies of this compound.

G cluster_apoptosis Pipoxolan-Induced Apoptosis in OSCC and Leukemia Cells pipoxolan This compound ros ↑ Reactive Oxygen Species (ROS) pipoxolan->ros pi3k_akt PI3K/AKT Pathway pipoxolan->pi3k_akt Inhibits mmp ↓ Mitochondrial Membrane Potential ros->mmp bax_bcl2 ↑ BAX/BCL2 Ratio mmp->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptotic pathway activated by this compound.

G cluster_inflammation Anti-inflammatory Action of Pipoxolan in Macrophages lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (JNK, p38, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pipoxolan This compound pipoxolan->tlr4 Inhibits pipoxolan->mapk Inhibits pipoxolan->nfkb Inhibits stats STATs pipoxolan->stats Inhibits nrf2 Nrf2 Pathway pipoxolan->nrf2 Activates ap1 AP-1 mapk->ap1 inflammatory_mediators ↓ Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) nfkb->inflammatory_mediators ap1->inflammatory_mediators stats->inflammatory_mediators antioxidant_response ↑ Antioxidant Response nrf2->antioxidant_response

Modulation of inflammatory and antioxidant pathways by Pipoxolan.

References

A Comparative Guide to Pipoxolan Hydrochloride and Other L-type Calcium Channel Blockers in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Pipoxolan hydrochloride against other well-established L-type calcium channel blockers (CCBs), with a specific focus on their application in smooth muscle relaxation. While classic CCBs are primarily utilized for cardiovascular conditions, Pipoxolan's profile suggests a more targeted role in visceral smooth muscle spasmolysis.

Introduction to L-type Calcium Channels and Smooth Muscle Contraction

Voltage-gated L-type calcium channels (LTCCs) are critical for the regulation of smooth muscle contraction throughout the body, including the gastrointestinal tract, urinary system, and vascular endothelium. The influx of extracellular calcium ions (Ca2+) through these channels triggers a cascade of intracellular events, leading to the phosphorylation of myosin light chains and subsequent muscle contraction. The blockade of LTCCs is a well-established mechanism for inducing smooth muscle relaxation.

This compound is recognized primarily as a smooth muscle relaxant and antispasmodic agent used for conditions in the digestive, urinary, and gynecological systems.[1] Its mechanism is distinct from many cardiovascular-focused CCBs, such as the dihydropyridines (e.g., Nifedipine), phenylalkylamines (e.g., Verapamil), and benzothiazepines (e.g., Diltiazem), which are mainstays in the treatment of hypertension and angina.[2][3] This guide will compare this compound to these agents based on available experimental data concerning their effects on smooth muscle.

Mechanism of Action: A Dual Approach by Pipoxolan

This compound exerts its smooth muscle relaxant effects through a sophisticated dual mechanism, distinguishing it from traditional CCBs.

  • L-type Calcium Channel Blockade : Pipoxolan directly binds to L-type calcium channels on smooth muscle cells. This interaction induces a conformational change that reduces the channels' permeability to calcium ions, thereby inhibiting the primary trigger for contraction. This inhibition is reported to be dose-dependent and reversible.[1]

  • Phosphodiesterase (PDE) Inhibition : Pipoxolan also inhibits phosphodiesterase enzymes. By doing so, it prevents the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various target proteins that actively promote muscle relaxation.[1][4]

This dual-action pathway—reducing the primary contractile signal (Ca2+ influx) while simultaneously promoting active relaxation (via cAMP)—provides a robust and sustained spasmolytic effect.[1]

G Signaling Pathway of Smooth Muscle Relaxation cluster_0 Pipoxolan HCl Dual Mechanism cluster_1 Contraction Pathway cluster_2 Relaxation Pathway Pipoxolan Pipoxolan HCl LTCC L-type Ca2+ Channel Pipoxolan->LTCC Inhibits (-) PDE Phosphodiesterase Pipoxolan->PDE Inhibits (-) Ca_influx Ca2+ Influx LTCC->Ca_influx Mediates cAMP cAMP ↑ PDE->cAMP Degrades (-) Contraction Smooth Muscle Contraction Ca_influx->Contraction Activates (+) Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes (+)

Figure 1: Dual mechanism of action of this compound.

Comparative Pharmacological Data

A direct quantitative comparison of potency is challenging due to the lack of publicly available IC50 or EC50 values for this compound in standardized smooth muscle assays. However, its spasmolytic activity against contractions induced by acetylcholine and barium chloride is well-documented.[5] The table below summarizes the inhibitory potency of Verapamil, Diltiazem, and Nitrendipine (a Nifedipine analog) on contractions in guinea-pig ileum, a standard model for intestinal smooth muscle.

DrugSpasmogenPreparationIC50 (μM)Reference
Nitrendipine Carbachol (0.1 μM)Guinea-Pig Ileum0.008[6]
KCl (30 mM)Guinea-Pig Ileum0.015[6]
Verapamil Carbachol (0.1 μM)Guinea-Pig Ileum0.11[6]
KCl (30 mM)Guinea-Pig Ileum0.28[6]
Diltiazem Carbachol (0.1 μM)Guinea-Pig Ileum0.85[6]
KCl (30 mM)Guinea-Pig Ileum1.12[6]
Pipoxolan HCl Acetylcholine, BaCl2Intestine (in vivo)Not Reported[5]

Table 1: Comparative inhibitory concentrations (IC50) of L-type calcium channel blockers on agonist-induced smooth muscle contractions. Lower IC50 values indicate higher potency.

The data indicates a potency order of Nitrendipine > Verapamil > Diltiazem in relaxing intestinal smooth muscle. Notably, all three drugs are more potent at inhibiting contractions induced by the muscarinic receptor agonist carbachol compared to those induced by high potassium (KCl) depolarization.[6] While a numerical comparison for Pipoxolan is not possible, its established clinical use as a spasmolytic for the gastrointestinal and urogenital tracts suggests significant activity in these tissues.

Experimental Protocols: Isolated Smooth Muscle Assay

The data presented above is typically generated using an isolated organ bath technique. This in vitro method allows for the direct measurement of a drug's effect on muscle tissue contractility.

Key Experiment: Isolated Guinea-Pig Ileum Contraction Assay

Objective: To determine the potency of a test compound (e.g., Pipoxolan HCl) in inhibiting smooth muscle contractions induced by a spasmogen (e.g., acetylcholine or KCl).

Methodology:

  • Animal and Tissue Preparation: A male guinea pig is euthanized according to ethical guidelines. A segment of the distal ileum is excised and placed in a petri dish containing Krebs-Henseleit physiological salt solution, which is continuously aerated with carbogen (95% O2, 5% CO2).

  • Mounting: A 2-3 cm segment of the ileum is mounted vertically in an organ bath (typically 10-20 mL volume) filled with the Krebs-Henseleit solution maintained at 37°C. One end of the tissue is fixed to a stationary hook, and the other is connected via a thread to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram. The bath solution is replaced every 15 minutes.

  • Induction of Contraction: A submaximal concentration of a spasmogen (e.g., 55 μM acetylcholine or 60 mM KCl) is added to the bath to induce a stable, sustained contraction.

  • Dose-Response Analysis: Once the contraction plateaus, the test compound (e.g., Pipoxolan HCl) is added to the bath in a cumulative, concentration-dependent manner. The relaxation of the tissue is recorded after each addition.

  • Data Analysis: The percentage inhibition of the induced contraction is calculated for each concentration of the test compound. The IC50 value—the concentration of the drug that causes 50% of the maximum inhibition—is then determined by plotting the percentage inhibition against the log concentration of the drug.

G Experimental Workflow for Isolated Ileum Assay start Start prep 1. Tissue Preparation (Guinea-Pig Ileum Excision) start->prep mount 2. Mounting in Organ Bath (37°C, Krebs Solution, 1g Tension) prep->mount equil 3. Equilibration (60 min) mount->equil spasm 4. Add Spasmogen (e.g., Acetylcholine) equil->spasm contract Record Stable Contraction spasm->contract drug 5. Cumulative Addition of Test Compound contract->drug record Record Relaxation drug->record drug->record Repeat for each concentration analyze 6. Data Analysis (Calculate IC50) record->analyze end End analyze->end

Figure 2: Workflow for a typical isolated smooth muscle experiment.

Conclusion and Future Directions

This compound is a spasmolytic agent whose primary mechanism involves the inhibition of L-type calcium channels, similar to classic CCBs. However, its pharmacological profile is distinguished by a dual action that also involves increasing intracellular cAMP via phosphodiesterase inhibition.[1] This likely contributes to its clinical efficacy in treating spasms of visceral smooth muscle.

In contrast, drugs like Nifedipine, Verapamil, and Diltiazem have been extensively developed and characterized for their effects on vascular and cardiac tissue, making them suitable for treating cardiovascular diseases.[3] The available data suggests that these classic CCBs are highly potent in relaxing intestinal smooth muscle in vitro.

For drug development professionals, Pipoxolan represents a scaffold that is targeted towards visceral smooth muscle over cardiovascular tissue. Future research should focus on quantifying the potency (IC50) of Pipoxolan in various smooth muscle preparations to allow for direct comparison with other CCBs. Elucidating the specific phosphodiesterase isoforms inhibited by Pipoxolan could further refine its mechanism and open new avenues for developing more selective and potent spasmolytic agents.

References

Safety Operating Guide

Proper Disposal of Pipoxolan Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pipoxolan hydrochloride, ensuring the protection of personnel and the environment.

This compound is an antispasmodic drug, and like all pharmaceutical compounds, requires careful handling and disposal to prevent potential harm. The following procedures are based on general best practices for pharmaceutical waste management and an assessment of the available toxicity data for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an absorbent pad and clean the area with a suitable decontaminating agent.

Step 1: Hazardous Waste Determination

The first and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. Based on available toxicity data, this compound is likely to be considered a hazardous waste.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) use specific criteria to classify hazardous waste. One such criterion is acute toxicity, often measured by the LD50 (the lethal dose for 50% of a test population). For instance, in California, a substance with an oral LD50 of less than 2,500 mg/kg is considered toxic hazardous waste[1][2].

As indicated in the table below, the oral LD50 of this compound falls well below this threshold, strongly suggesting it should be managed as a hazardous pharmaceutical waste.

Acute Toxicity Data for this compound
Test Species Oral LD50
Rat1500 mg/kg
Mouse700 mg/kg

This data underscores the importance of handling this compound as a potentially hazardous substance.

Step 2: Segregation and Containerization

Once determined to be a hazardous waste, this compound must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.

  • Use Designated Hazardous Waste Containers: Place all this compound waste, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, into a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.

Step 3: On-site Storage

Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak. Ensure that the storage duration complies with your facility's generator status regulations (e.g., Very Small, Small, or Large Quantity Generator).

Step 4: Arrange for Professional Disposal

Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[3] Do not attempt to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a regulatory violation.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department: They will have established procedures and approved vendors for the collection and disposal of hazardous chemical waste.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3] This process destroys the active pharmaceutical ingredient, rendering it non-hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow

Environmental Considerations

The improper disposal of pharmaceuticals poses a significant threat to the environment. Active pharmaceutical ingredients (APIs) can contaminate water sources, harm aquatic life, and contribute to the development of antimicrobial resistance.[5] By following these established procedures, you contribute to the protection of our ecosystems and public health.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance.

References

Personal protective equipment for handling Pipoxolan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pipoxolan hydrochloride. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion of this substance is also harmful.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin contact.[2][4]
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced. A particle filter is recommended.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

1. Preparation:

  • Ensure adequate ventilation in the work area, especially in confined spaces.[4]

  • Locate and ensure accessibility of emergency equipment, such as an eyewash station and safety shower.

  • Review the Safety Data Sheet (SDS) before starting any new procedure.

2. Handling:

  • Avoid the formation of dust.[1][4]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the substance.[2][5]

  • Store in a cool, dry, and well-ventilated place in tightly closed original receptacles.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention immediately.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and harm to others.

  • Waste Collection: Sweep up and shovel spilled solid material into suitable, labeled containers for disposal. Avoid generating dust.[4]

  • Contaminated Materials: Used and empty containers, gloves, gowns, and other disposable materials contaminated with this compound should be placed in a designated hazardous waste container.[7]

  • Regulations: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the substance to enter sewers or surface/ground water.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed prep_workspace Prepare Workspace prep_ppe->prep_workspace Proceed handle_weigh Weigh Compound prep_workspace->handle_weigh Start handle_exp Perform Experiment handle_weigh->handle_exp Proceed disp_decon Decontaminate Workspace handle_exp->disp_decon Complete disp_waste Dispose of Waste disp_decon->disp_waste Proceed disp_ppe Doff PPE disp_waste->disp_ppe Final Step

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.